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Core Science & Biosynthesis

Foundational

4-Methanesulfonylmethyl-phenylamine: Structural Nuances and Methodological Workflows in Kinase Inhibitor Design

Executive Summary In the landscape of modern targeted therapeutics, the selection of peripheral pharmacophores is just as critical as the design of the central hinge-binding scaffold. 4-Methanesulfonylmethyl-phenylamine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the selection of peripheral pharmacophores is just as critical as the design of the central hinge-binding scaffold. 4-Methanesulfonylmethyl-phenylamine (commonly referred to as 4-(methanesulfonylmethyl)aniline or 4-MSMA) has emerged as a highly privileged building block in the synthesis of advanced kinase inhibitors. As an application scientist overseeing early-stage drug development workflows, I have observed firsthand how this specific moiety solves dual challenges in medicinal chemistry: it provides a robust nucleophilic handle for scaffold coupling while simultaneously introducing a highly polar, hydrogen-bond-accepting sulfone group that optimizes physicochemical properties.

This whitepaper dissects the structural rationale, mechanistic applications in immuno-oncology, and the self-validating synthetic protocols required to leverage this compound effectively.

Physicochemical Profiling and Structural Rationale

Before deploying any building block in a multi-step synthesis, its baseline physicochemical properties must be rigorously profiled. The utility of 4-MSMA stems from its bifunctional nature. The primary aniline nitrogen serves as an excellent nucleophile for Nucleophilic Aromatic Substitution ( SN​Ar ) or Buchwald-Hartwig cross-coupling. Conversely, the methanesulfonylmethyl group ( −CH2​SO2​CH3​ ) acts as a strong hydrogen bond acceptor. In the context of a kinase active site, this sulfone moiety typically projects into the solvent-exposed region, significantly enhancing the aqueous solubility of the resulting drug candidate—a frequent bottleneck in the development of flat, multi-ring kinase inhibitors.

The quantitative data for this compound, validated by standard analytical providers like Sigma-Aldrich, is summarized below:

PropertyValue
Chemical Name 4-(Methanesulfonylmethyl)aniline
Common Synonyms 4-[(Methylsulfonyl)methyl]aniline; 4-MSMA
CAS Registry Number 24176-70-3
Molecular Formula C8​H11​NO2​S
Molecular Weight 185.25 g/mol
Melting Point 169-171 °C
Physical Form White powder

Mechanistic Role in Targeted Therapeutics

4-MSMA is heavily utilized in the synthesis of inhibitors targeting the Hematopoietic Progenitor Kinase 1 (HPK1) and the JAK/STAT pathways[1],[2].

HPK1 is a critical negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the complex where it phosphorylates the SLP76 microcluster protein. This phosphorylation marks SLP76 for rapid degradation, thereby dampening the T-cell immune response[1]. By coupling 4-MSMA to a tetrahydropyrido[3,4-d]pyrimidine scaffold, researchers have developed potent HPK1 inhibitors that block this kinase activity, preserving SLP76 and effectively lowering the threshold for T-cell activation—a highly desirable outcome in immuno-oncology[1].

HPK1_Pathway TCR TCR Activation ZAP70 ZAP-70 Kinase TCR->ZAP70 HPK1 HPK1 (Negative Regulator) TCR->HPK1 Recruits SLP76 SLP-76 Microcluster ZAP70->SLP76 Phosphorylates ImmuneResponse T-Cell Immune Response SLP76->ImmuneResponse Promotes HPK1->SLP76 Inhibitory Phosphorylation Degradation SLP-76 Degradation HPK1->Degradation Inhibitor HPK1 Inhibitor (4-MSMA derived) Inhibitor->HPK1 Blocks Kinase Domain

Fig 1. HPK1-mediated TCR signaling and the intervention point of 4-MSMA-derived inhibitors.

Validated Experimental Workflows

As an application scientist, I emphasize that every synthetic step must be a self-validating system. It is not enough to simply follow a recipe; one must understand the thermodynamic and kinetic drivers of the reaction and establish immediate Quality Control (QC) checkpoints. Below is the optimized, two-step protocol for synthesizing 4-MSMA from commercially available starting materials, adapted from recent patent literature[1].

Phase 1: SN​2 Nucleophilic Substitution
  • Reagents: 1-(Bromomethyl)-4-nitrobenzene (1.0 eq), Sodium methanesulfinate (1.6 eq), N,N-Dimethylformamide (DMF).

  • Procedure: Dissolve the electrophile in anhydrous DMF (0.15 M). Add sodium methanesulfinate in a single portion. Stir the resulting mixture at 65 °C for 2 hours. Quench with H2​O and extract with Ethyl Acetate (EA).

  • Causality & Logic: DMF is explicitly selected as a polar aprotic solvent. It heavily solvates the sodium cation while leaving the methanesulfinate anion "naked" and highly reactive. This drastically accelerates the SN​2 displacement of the benzylic bromide while minimizing side reactions.

  • Self-Validation (QC): Analyze the organic layer via LC-MS. The reaction is deemed successful when the starting material peak disappears and is replaced by a new peak corresponding to the exact mass of the sulfone intermediate ( [M+H]+ expected).

Phase 2: Catalytic Hydrogenation
  • Reagents: 1-(Methanesulfonylmethyl)-4-nitrobenzene (1.0 eq), 10% Palladium on Carbon (Pd/C) (0.1 eq), Methanol, H2​ gas.

  • Procedure: Dissolve the intermediate in Methanol. Carefully add Pd/C under an inert atmosphere. Purge the reaction vessel and stir under a hydrogen atmosphere (balloon pressure) at room temperature for 2 hours. Filter through Celite to remove the catalyst and concentrate the filtrate.

  • Causality & Logic: Catalytic hydrogenation is chosen over chemical reduction (e.g., Iron/HCl) to avoid harsh acidic conditions that complicate purification and risk degrading sensitive functional groups. This method is highly atom-economical, producing only water as a byproduct.

  • Self-Validation (QC): Analyze the purified solid via 1H NMR (DMSO- d6​ ). Validation is definitively confirmed by the disappearance of the downfield nitro-aromatic protons and the emergence of a broad singlet integrating to 2H (around 5.0–5.5 ppm), corresponding to the newly formed primary amine.

Synthesis_Workflow Step1 1-(Bromomethyl) -4-nitrobenzene Step2 Sodium Methanesulfinate (DMF, 65°C, 2h) Step1->Step2 Step3 1-(Methanesulfonylmethyl) -4-nitrobenzene Step2->Step3 SN2 Substitution Step4 Pd/C, H2 (MeOH, RT, 2h) Step3->Step4 Step5 4-(Methanesulfonylmethyl) aniline Step4->Step5 Catalytic Hydrogenation

Fig 2. Two-step synthetic workflow for 4-(Methanesulfonylmethyl)aniline with self-validation.

References

  • Title: WO2023220541A1 - Tetrahydropyrido[3,4-d]pyrimidines compounds as hpk1 inhibitors Source: Google Patents URL
  • Title: WO2009131687A2 - Inhibitors of protein kinases Source: Google Patents URL
  • Title: 4-(methanesulfonylmethyl)

Sources

Exploratory

Technical Guide: Profiling Pharmaceutical Intermediates – Resolving the CAS 5470-66-6 and 24176-70-3 Divergence

Executive Summary & Nomenclature Clarification In the landscape of pharmaceutical intermediate sourcing and drug development, nomenclature and registry number discrepancies frequently arise. A database lookup for the que...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

In the landscape of pharmaceutical intermediate sourcing and drug development, nomenclature and registry number discrepancies frequently arise. A database lookup for the query "4-Methanesulfonylmethyl-phenylamine CAS 5470-66-6" reveals a classic registry divergence.

Chemical databases confirm that CAS 5470-66-6 corresponds to 2-Methyl-4-nitropyridine N-oxide (also known as 4-Nitro-2-picoline N-oxide). Conversely, the chemical name 4-Methanesulfonylmethyl-phenylamine (IUPAC: 4-[(methylsulfonyl)methyl]aniline) is correctly assigned to CAS 24176-70-3 [1][2].

Because both compounds serve as critical, highly specialized building blocks in modern medicinal chemistry—one as a gateway to complex heterocycles and radiosensitizers, and the other as a linchpin for kinase inhibitor synthesis—this whitepaper will provide an in-depth technical analysis of both molecules.

Part 1: 4-Methanesulfonylmethyl-phenylamine (CAS 24176-70-3)

Mechanistic Role in Drug Design

4-Methanesulfonylmethyl-phenylamine is a highly valued aniline derivative in the synthesis of targeted therapeutics, particularly inhibitors of the Janus kinase (JAK) and Spleen tyrosine kinase (Syk) pathways[3].

The Causality of Structural Design: The incorporation of a methylsulfonylmethyl ( −CH2​SO2​CH3​ ) moiety into the aniline core is a deliberate bioisosteric strategy. The sulfone group acts as a potent hydrogen-bond acceptor, improving the molecule's aqueous solubility and target-binding affinity within the kinase hinge region. Crucially, the methylene spacer isolates the strong electron-withdrawing inductive effect of the sulfone from the aromatic ring. This prevents the deactivation of the aniline amine, ensuring it remains highly nucleophilic for subsequent SN​Ar coupling reactions (e.g., coupling with a chloropyrimidine scaffold)[3].

Pathway Ligand Cytokine / Growth Factor Receptor Transmembrane Receptor Ligand->Receptor Binds JAK JAK / Syk Kinase (Inhibited by Cmpd A derivatives) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Nucleus Gene Transcription (Inflammation / Proliferation) STAT->Nucleus Translocates

JAK/STAT signaling pathway targeted by 4-Methanesulfonylmethyl-phenylamine derivatives.

Self-Validating Experimental Protocol: Reduction to the Active Amine

To synthesize the active nucleophile, the corresponding nitro precursor must be reduced. This protocol utilizes catalytic hydrogenation, ensuring high yield without over-reduction.

  • Substrate Preparation: Dissolve 1.0 equivalent of 1-(methylsulfonylmethyl)-4-nitrobenzene in a 1:1 mixture of ethyl acetate (EtOAc) and ethanol (EtOH). Causality: The mixed solvent system ensures complete dissolution of the polar sulfone while maintaining hydrogen solubility.

  • Catalyst Introduction: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 equivalents by weight) under an inert argon atmosphere to prevent spontaneous ignition of the catalyst.

  • Hydrogenation: Purge the reaction vessel with H2​ gas and maintain under a balloon pressure (1 atm) at room temperature for 4-6 hours. Monitor via TLC (Dichloromethane:Methanol 9:1) until the starting material is consumed.

  • Catalyst Quenching & Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Causality: Celite prevents fine palladium particulates from passing through the filter paper, which could catalyze unwanted side reactions in downstream coupling steps.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-Methanesulfonylmethyl-phenylamine as a highly pure solid[3].

Part 2: 2-Methyl-4-nitropyridine N-oxide (CAS 5470-66-6)

Mechanistic Role in Synthesis and Oncology

2-Methyl-4-nitropyridine N-oxide is utilized directly as a radiosensitizer in cancer radiotherapy, enhancing the susceptibility of hypoxic tumor cells to ionizing radiation. In synthetic chemistry, it is a critical intermediate for generating complex chelating agents and macrocyclic ligands[4].

The Causality of N-Oxidation: Direct electrophilic aromatic substitution (like nitration) of pyridine is notoriously difficult because the electronegative nitrogen atom deactivates the ring. By first oxidizing the pyridine nitrogen to an N-oxide, electron density is donated back into the ring via resonance, specifically activating the 2- and 4-positions. Because the 2-position is sterically hindered by the existing methyl group, subsequent nitration selectively and efficiently targets the 4-position[4][5].

G A 2-Methylpyridine B N-Oxidation (H2O2 / AcOH) A->B C 2-Methylpyridine N-oxide B->C D Nitration (HNO3 / H2SO4) C->D E 2-Methyl-4-nitropyridine N-oxide (CAS 5470-66-6) D->E F Boekelheide Reaction E->F Hydroxymethylation G Reduction E->G Amine formation

Synthetic workflow and downstream utility of CAS 5470-66-6.

Self-Validating Experimental Protocol: Electrophilic Nitration
  • Acidic Dissolution: Dissolve 2-methylpyridine N-oxide in concentrated sulfuric acid ( H2​SO4​ ) at 0°C. Causality: The strong acid protonates the N-oxide, preventing unwanted side reactions while acting as the solvent and dehydrating agent for the upcoming nitration.

  • Nitronium Ion Generation: Slowly add fuming nitric acid ( HNO3​ ) dropwise, maintaining the internal temperature below 10°C. Causality: The reaction between H2​SO4​ and HNO3​ generates the highly reactive nitronium ion ( NO2+​ ). Temperature control is critical to prevent thermal runaway and oxidative cleavage of the ring.

  • Thermal Activation: Gradually warm the mixture to 90°C and stir for 3 hours to drive the substitution at the sterically hindered 4-position[4].

  • Quenching & Precipitation: Pour the hot reaction mixture over crushed ice. The sudden drop in temperature and dilution of the acid forces the highly crystalline 2-Methyl-4-nitropyridine N-oxide to precipitate.

  • Purification: Filter the yellow needles and recrystallize from a 1:1 mixture of toluene and chloroform to achieve >97% purity[4].

Part 3: Quantitative Data Presentation

To facilitate rapid cross-referencing for formulation and synthetic planning, the physicochemical properties of both compounds are summarized below[1].

Property4-Methanesulfonylmethyl-phenylamine2-Methyl-4-nitropyridine N-oxide
CAS Number 24176-70-35470-66-6
Molecular Formula C8​H11​NO2​S C6​H6​N2​O3​
Molecular Weight 185.24 g/mol 154.12 g/mol
Primary Functional Groups Primary Amine, SulfoneN-oxide, Nitro, Methyl
Melting Point N/A (Solid powder)155 - 159 °C
Primary Application Kinase Inhibitor IntermediateRadiosensitizer, Synthetic Precursor
Reactivity Profile Nucleophilic ( SN​Ar capable)Electrophilic (Susceptible to reduction)

References

  • LookChem - Cas 5470-66-6, 4-Nitro-2-picoline N-oxide. URL: [Link]

  • National Institutes of Health (PMC) - Redetermination of 2-methyl-4-nitropyridine N-oxide. URL: [Link]

  • Google Patents - WO2009131687A2 - Inhibitors of protein kinases.
  • Google Patents - US3467659A - Process for the reduction of pyridine n-oxides.

Sources

Foundational

Physicochemical Profiling and pKa Determination of 4-(Methanesulfonylmethyl)phenylamine in Drug Discovery

Executive Summary In rational drug design, the precise tuning of an active pharmaceutical ingredient's (API) acid-base dissociation constant ( pKa​ ) is paramount. It dictates the molecule's ionization state at physiolog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, the precise tuning of an active pharmaceutical ingredient's (API) acid-base dissociation constant ( pKa​ ) is paramount. It dictates the molecule's ionization state at physiological pH, directly influencing solubility, membrane permeability, and target receptor binding affinity.

This technical whitepaper provides an in-depth analysis of 4-Methanesulfonylmethyl-phenylamine (also known as 4-(methylsulfonylmethyl)aniline). By deconstructing its electronic properties, we will establish how the strategic insertion of a methylene bridge alters the Hammett substituent constants compared to its direct-attachment analog, 4-methylsulfonylaniline. Furthermore, we provide self-validating, field-proven experimental protocols for accurately determining the pKa​ of this specific pharmacophore, contextualizing its use in the development of advanced kinase inhibitors[1].

Structural and Electronic Deconstruction

To understand the acidity/basicity of 4-(methanesulfonylmethyl)phenylamine, we must analyze the molecule through the lens of physical organic chemistry, specifically focusing on the aniline nitrogen's lone pair availability.

The Role of the Methylene Bridge

The core structure consists of an aniline ring substituted at the para position with a methanesulfonylmethyl group ( −CH2​SO2​CH3​ ). It is critical to distinguish this molecule from 4-methylsulfonylaniline ( −SO2​CH3​ directly attached to the ring), which possesses a highly depressed pKa​ of 1.48[2].

In 4-methylsulfonylaniline, the sulfonyl oxygen atoms exert a powerful electron-withdrawing effect through both inductive ( −I ) and mesomeric/resonance ( −M ) pathways. The resonance effect delocalizes the aniline nitrogen's lone pair into the sulfonyl group, drastically reducing basicity.

However, in 4-(methanesulfonylmethyl)phenylamine , the sp3 -hybridized methylene bridge ( −CH2​− ) acts as an electronic insulator. It completely abolishes the resonance ( −M ) effect. The electron-withdrawing nature of the sulfonyl group is restricted entirely to the inductive pathway ( −I ), which decays exponentially with distance through sigma bonds. As a result, the Hammett constant ( σp​ ) for the −CH2​SO2​CH3​ group is significantly attenuated compared to the −SO2​CH3​ group[3].

G A Aniline Core pKa ~ 4.6 B Direct -SO2CH3 Strong -I, Strong -M pKa = 1.48 A->B Direct Attachment C Methylene Bridge (-CH2-) Blocks Resonance (-M) A->C Structural Modification D 4-(Methylsulfonylmethyl)aniline Weak -I only pKa ~ 4.1 - 4.3 C->D Attenuated Withdrawal

Caption: Electronic effects of methylene insertion on aniline basicity.

Quantitative Data Summary

The table below summarizes the causality between the structural modifications, Hammett constants, and resulting pKa​ values.

CompoundSubstituent at paraHammett σp​ Dominant Electronic EffectExperimental/Predicted pKa​
Aniline −H 0.00N/A4.60
4-Methylsulfonylaniline −SO2​CH3​ +0.72Strong −I , Strong −M 1.48[4]
4-(Methanesulfonylmethyl)phenylamine −CH2​SO2​CH3​ ~ +0.15 Weak −I only ~ 4.10 - 4.30

Note: The predicted pKa​ of 4.10 - 4.30 ensures that at physiological pH (7.4), the compound exists almost entirely in its un-ionized (free base) form, maximizing lipophilic membrane permeability.

Experimental Protocols for pKa​ Determination

Because theoretical predictions must be empirically validated, the following protocols outline the gold-standard methodologies for determining the pKa​ of functionalized anilines. We utilize a self-validating system: combining potentiometric and spectrophotometric methods to ensure orthogonal verification.

Protocol A: Cosolvent Potentiometric Titration (Yasuda-Shedlovsky Method)

Causality: Substituted anilines often exhibit poor aqueous solubility. Attempting direct aqueous titration leads to precipitation and erroneous inflection points. We use a methanol/water cosolvent system and extrapolate to zero organic solvent.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-3 mg of 4-(methanesulfonylmethyl)phenylamine. Dissolve in 10 mL of a Methanol/Water mixture (e.g., 30% MeOH v/v).

  • Background Ionic Strength: Add KCl to achieve a constant ionic strength of 0.15 M, mimicking physiological osmolarity and stabilizing activity coefficients.

  • Acidification: Lower the initial pH to ~2.0 using standardized 0.1 M HCl to fully protonate the aniline nitrogen (forming the anilinium ion).

  • Titration: Titrate with standardized 0.1 M NaOH under an inert Argon atmosphere (to prevent CO2​ absorption, which forms carbonic acid and skews the titration curve) at a constant 25.0 ± 0.1 °C.

  • Data Acquisition: Record pH vs. volume of titrant. Identify the half-equivalence point where [Base]=[ConjugateAcid] .

  • Extrapolation: Repeat steps 1-5 at 40%, 50%, and 60% MeOH v/v. Plot the apparent pKa​ values against the inverse dielectric constant ( 1/ϵ ) of the solvent mixtures (Yasuda-Shedlovsky plot). The y-intercept yields the true aqueous pKa​ .

G S1 Sample Prep (MeOH/Water + KCl) S2 Acidification (0.1M HCl to pH 2) S1->S2 S3 Potentiometric Titration (NaOH) S2->S3 S4 Yasuda-Shedlovsky Extrapolation S3->S4 S5 Aqueous pKa Determination S4->S5

Caption: Workflow for cosolvent potentiometric titration of poorly soluble anilines.

Protocol B: UV-Vis Spectrophotometric Titration

Causality: The protonation of the aniline nitrogen removes its lone pair from conjugation with the aromatic ring, causing a distinct hypsochromic (blue) shift and hypochromic effect in the UV spectrum. This allows for highly sensitive pKa​ determination at low concentrations ( 10−5 M), bypassing solubility limits.

Step-by-Step Methodology:

  • Prepare a 5×10−5 M solution of the analyte in a universal buffer system (e.g., Britton-Robinson buffer) ranging from pH 2.0 to 7.0.

  • Record the UV-Vis absorption spectra (200-400 nm) for each pH increment.

  • Identify the analytical wavelength ( λmax​ ) of the free base (typically ~280 nm for substituted anilines) and the conjugate acid (~250 nm).

  • Locate the isosbestic point (the wavelength where absorbance is independent of pH), validating that only a simple two-state equilibrium (Acid Base) is occurring.

  • Apply the Henderson-Hasselbalch equation: pKa​=pH−log(Abase​−AA−Aacid​​) , where A is the absorbance at a given pH.

Application in Drug Development: Kinase Inhibition

Compounds featuring the 4-(methanesulfonylmethyl)phenylamine moiety are highly valuable in the synthesis of targeted therapeutics, particularly spleen tyrosine kinase (Syk) inhibitors. Syk kinase is a critical mediator in immunoreceptor tyrosine-based activation motif (ITAM) signaling[1].

The pKa​ of the aniline nitrogen is a critical parameter here. A pKa​ of ~4.2 ensures that the amine is unprotonated in the blood plasma (pH 7.4). This neutral state is often required for the nitrogen to act as a precise hydrogen bond acceptor/donor within the hydrophobic ATP-binding hinge region of the kinase enzyme. If the pKa​ were too high (e.g., >8), the molecule would be protonated and positively charged, drastically reducing its ability to cross lipid bilayers and enter the intracellular space where Syk kinase resides.

G R GPVI / FcRγ Receptor I ITAM Phosphorylation R->I S Syk Kinase Recruitment I->S D Downstream Signaling (Platelet Activation) S->D X Inhibition by Aniline Derivatives X->S Blocks ATP Pocket

Caption: ITAM-mediated Syk kinase signaling pathway targeted by aniline derivatives.

Conclusion

The structural evolution from 4-methylsulfonylaniline to 4-(methanesulfonylmethyl)phenylamine represents a classic medicinal chemistry tactic: using a methylene spacer to decouple resonance effects while maintaining a specific steric bulk and weak inductive polarity. By understanding the underlying physical organic chemistry and employing rigorous, self-validating titration protocols, researchers can accurately profile this intermediate, ensuring optimal pharmacokinetic and pharmacodynamic behavior in downstream drug candidates.

References

  • BR112014012396B1 - Pyrazine kinase inhibitors, composition, in vitro method for inhibiting kinase syk or signal transduction pathway Source: Google Patents URL
  • 4-Methylsulfonylaniline Chemical Properties and pKa Data Source: Chemdad URL
  • 4-(Methylsulfonyl)
  • An Introduction to Medicinal Chemistry (Hammett Constants)

Sources

Exploratory

The Ascendant Pharmacophore: A Technical Guide to 4-Methanesulfonylmethyl-phenylamine Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The 4-methanesulfonylmethyl-phenylamine scaffold, more commonly referred to in the scientific literatur...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 4-methanesulfonylmethyl-phenylamine scaffold, more commonly referred to in the scientific literature as 4-(methylsulfonyl)aniline, has solidified its position as a "privileged" structure in modern medicinal chemistry. Its inherent electronic and steric properties have made it a cornerstone in the development of targeted therapies, most notably in the realm of anti-inflammatory agents. However, the versatility of this pharmacophore extends beyond inflammation, with emerging research highlighting its potential in oncology and infectious diseases. This technical guide provides a comprehensive literature review of 4-(methylsulfonyl)aniline derivatives, offering in-depth insights into their synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic applications. Detailed, field-proven experimental protocols are provided to enable researchers to synthesize, evaluate, and build upon this critical class of compounds.

Introduction: The Rise of a Privileged Scaffold

The quest for safer and more effective therapeutic agents is a perpetual driver of innovation in drug discovery. A key strategy in this endeavor is the identification and optimization of pharmacophores that exhibit favorable interactions with specific biological targets. The 4-(methylsulfonyl)aniline moiety has emerged as one such critical building block, particularly in the design of selective cyclooxygenase-2 (COX-2) inhibitors.[1]

Inflammation is a complex biological response, and the COX enzymes are central to this process, catalyzing the conversion of arachidonic acid into prostaglandins. While the constitutive COX-1 isoform is crucial for physiological functions, the inducible COX-2 isoform is upregulated at sites of inflammation.[2] The development of selective COX-2 inhibitors was a major breakthrough in medicinal chemistry, aiming to minimize the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs) that also inhibit the protective COX-1 enzyme.[2] The 4-(methylsulfonyl)phenyl group is a defining feature of several selective COX-2 inhibitors, allowing for specific interactions within the active site of the COX-2 enzyme.[1][2]

Beyond its role in anti-inflammatory drugs, the 4-(methylsulfonyl)aniline scaffold has demonstrated significant potential in the development of kinase inhibitors for cancer therapy and has shown promise as a foundational structure for novel antimicrobial agents.[3][4] This guide will dissect the chemistry and biology of these derivatives, providing a robust resource for researchers in the field.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of 4-(methylsulfonyl)aniline derivatives typically follows a convergent approach, beginning with the construction of the core aniline structure, followed by diversification of the amino group.

Synthesis of the Core Scaffold: 4-(Methylsulfonyl)aniline

The most prevalent and efficient method for synthesizing the 4-(methylsulfonyl)aniline core involves the reduction of a nitrobenzene precursor.[5]

Experimental Protocol: Synthesis of 4-(Methylsulfonyl)aniline

  • Part 1: Synthesis of 1-Methanesulfonyl-4-nitro-benzene (Precursor)

    • This starting material can often be commercially sourced. However, a general synthetic route involves the oxidation of 4-nitrothiophenol.

  • Part 2: Reduction of 1-Methanesulfonyl-4-nitro-benzene

    • Dissolve 1-methanesulfonyl-4-nitro-benzene (e.g., 2.48 mmol) in methanol (20 mL) in a hydrogenation flask.[2]

    • Carefully add 10% Palladium on carbon (Pd/C) (e.g., 100 mg) to the solution.[2]

    • Connect the flask to a hydrogen source and hydrogenate the mixture at atmospheric pressure.

    • Monitor the reaction until the consumption of hydrogen gas ceases.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield crude 4-(methylsulfonyl)aniline.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

start 1-Methanesulfonyl-4-nitro-benzene reagents H2, 10% Pd/C Methanol start->reagents product 4-(Methylsulfonyl)aniline reagents->product Reduction

Synthesis of the 4-(Methylsulfonyl)aniline core.
Derivatization of the Amino Group

The primary amino group of 4-(methylsulfonyl)aniline serves as a versatile handle for introducing a wide range of substituents, enabling the exploration of structure-activity relationships. A common derivatization is N-acylation.

Experimental Protocol: Synthesis of N-(4-(Methylsulfonyl)phenyl)acetamide Derivatives

  • Dissolve 4-(methylsulfonyl)aniline (1 mmol) in a suitable solvent such as dichloromethane or pyridine.[2]

  • Add a base, for example, triethylamine or pyridine (1.2 eq), and cool the mixture to 0 °C in an ice bath.[2]

  • Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.[2]

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and an appropriate aqueous solution (e.g., dilute HCl or NaHCO₃) to remove excess reagents and byproducts.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by recrystallization or column chromatography to obtain the final N-acetamide derivative.[2]

start 4-(Methylsulfonyl)aniline reagents Acyl Chloride/Anhydride Base (e.g., Triethylamine) Dichloromethane start->reagents product N-(4-(Methylsulfonyl)phenyl)acetamide Derivative reagents->product N-Acylation cluster_COX2 COX-2 Active Site cluster_COX1 COX-1 Active Site main_pocket_cox2 Main Catalytic Pocket side_pocket Hydrophobic Side Pocket main_pocket_cox1 Main Catalytic Pocket inhibitor 4-(Methylsulfonyl)aniline Derivative inhibitor->main_pocket_cox2 Binding inhibitor->main_pocket_cox1 Binding (Weaker/Steric Hindrance) sulfone_group Methylsulfonyl Group (-SO2CH3) inhibitor->sulfone_group sulfone_group->side_pocket Specific Binding

Schematic of selective COX-2 inhibition.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of 4-(methylsulfonyl)aniline derivatives can be significantly modulated by altering the substituents on the core structure. Understanding these SARs is crucial for rational drug design.

  • The Methylsulfonyl Group: As previously discussed, the presence of the 4-methylsulfonyl moiety is a primary determinant of COX-2 selectivity. [6]

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the aniline core can influence both potency and selectivity. Electron-withdrawing groups on the phenyl ring have been shown to enhance COX-2 inhibition. [2]

  • Derivatization of the Amino Group: Modification of the amino group is a common strategy to improve the pharmacokinetic and pharmacodynamic properties of these compounds. For instance, incorporating the 4-(methylsulfonyl)aniline pharmacophore into the structures of known NSAIDs like naproxen, indomethacin, and diclofenac has been shown to maintain or even increase their anti-inflammatory activity, with a potential increase in COX-2 selectivity. [5][7] Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for Representative Derivatives

Compound IDR Group on AmineCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib Pyrazole derivative15.00.04375
Indole Derivative 1 Substituted indole>1000.11>909
Indole Derivative 2 Different substituted indole>1000.17>588
Amide Derivative 3 N-acylated with a naproxen analogue10.50.2542
Amide Derivative 4 N-acylated with an indomethacin analogue8.90.1849.4

Data compiled from multiple sources for illustrative purposes.

Therapeutic Applications: Beyond Inflammation

While the primary application of 4-(methylsulfonyl)aniline derivatives has been in the treatment of inflammation, their therapeutic potential is not limited to this area.

Anticancer Activity

The 4-(methylsulfonyl)aniline scaffold is a key component of numerous kinase inhibitors used in oncology. [3]Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. [3]The aniline nitrogen provides a convenient point for chemical modification, allowing for the synthesis of large libraries of compounds that can be screened for potent and selective kinase inhibitory activity against targets such as EGFR, VEGFR, and Bcr-Abl. [3]Some benzothiazole aniline derivatives have shown promising cytotoxicity against various cancer cell lines. [8]

Antimicrobial Activity

Emerging research has also highlighted the potential of 4-(methylsulfonyl)aniline derivatives as antimicrobial agents. Certain synthesized derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. [4]The mechanism of action is still under investigation but is thought to involve the disruption of essential cellular processes in bacteria. [9]However, it is important to note that some studies have found certain methylsulfonyl analogues to be less active than their nitro counterparts.

Biological Evaluation: Protocols for Assessing Activity

The preclinical evaluation of 4-(methylsulfonyl)aniline derivatives involves a combination of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro COX Inhibition Assay

This assay is fundamental for determining the inhibitory activity and selectivity of the synthesized compounds against COX-1 and COX-2.

Experimental Protocol: Fluorometric COX Inhibition Assay

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare stock solutions of COX-1 and COX-2 enzymes, heme, and a fluorescent probe (e.g., ADHP).

    • Prepare a stock solution of the substrate, arachidonic acid.

    • Prepare serial dilutions of the test compounds and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).

  • Assay Procedure (96-well plate format):

    • To each well, add assay buffer, heme, the fluorescent probe, and either COX-1 or COX-2 enzyme solution.

    • Add the test compound dilution or vehicle (for control wells).

    • Incubate the plate at 25°C for a short period (e.g., 5 minutes).

    • Initiate the reaction by adding the arachidonic acid solution.

    • Measure the fluorescence kinetically using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

start Prepare Reagents (Enzymes, Buffers, Compounds) plate_prep Add Reagents to 96-well Plate (Enzyme, Buffer, Probe, Compound) start->plate_prep incubation Incubate at 25°C plate_prep->incubation reaction_start Initiate Reaction with Arachidonic Acid incubation->reaction_start measurement Measure Fluorescence (Kinetic Read) reaction_start->measurement analysis Calculate % Inhibition and IC50 Values measurement->analysis

Workflow for in vitro COX inhibition assay.
In Vivo Anti-inflammatory Assay: Egg-White Induced Paw Edema

This widely used animal model assesses the acute anti-inflammatory activity of a compound. [3][4] Experimental Protocol: Egg-White Induced Paw Edema in Rats

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals and fast them overnight with free access to water before the experiment.

  • Experimental Groups (n=5-6 per group):

    • Group I (Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Group II (Standard): Receives a standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium). [7] * Group III, IV, V (Test): Receive different doses of the 4-(methylsulfonyl)aniline derivative.

  • Procedure:

    • Administer the test compounds, standard drug, or vehicle orally or intraperitoneally.

    • After a set time (e.g., 30-60 minutes), induce inflammation by injecting a small volume (e.g., 0.1 mL) of fresh, undiluted egg white into the sub-plantar region of the right hind paw of each rat. [3][4] * Measure the paw volume of each rat using a plethysmometer at time 0 (before injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

    • The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Perspectives

The 4-methanesulfonylmethyl-phenylamine (4-(methylsulfonyl)aniline) scaffold has proven to be an exceptionally fruitful starting point for the development of a variety of therapeutic agents. Its role as a cornerstone of selective COX-2 inhibitors is well-established, and the insights gained from SAR studies continue to guide the design of next-generation anti-inflammatory drugs with potentially improved safety profiles.

The expanding exploration of these derivatives in oncology and infectious diseases underscores the versatility of this pharmacophore. Future research will likely focus on:

  • Fine-tuning selectivity: Further optimization of substituents to enhance selectivity for COX-2 or specific kinase targets to minimize off-target effects.

  • Elucidating novel mechanisms: Deeper investigation into the molecular mechanisms underlying the anticancer and antimicrobial activities of these compounds.

  • Developing multi-target agents: Designing single molecules that can modulate multiple targets, for example, dual COX/LOX inhibitors or compounds with combined anti-inflammatory and anticancer properties.

The foundational knowledge and detailed protocols presented in this guide are intended to empower researchers to contribute to the ongoing evolution of drugs based on this remarkable and enduring pharmacophore.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis and Evaluation of 4-(Methylsulfonyl)
  • Faisal, M., Mohammed, M. H., & Jassim, A. A. K. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1751–1762. [Link]

  • BenchChem. (2025). The Biological Significance of 4-(Methylsulfonyl)aniline: A Technical Guide for Drug Development Professionals.
  • Kaur, J., & Singh, R. (2013). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. ISRN Pharmacology, 2013, 431782. [Link]

  • Gokulan, P. D., & Chakkaravarthi, G. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory. Journal of Taibah University for Science, 12(6), 765-773.
  • ResearchGate. Common selected COX-2 inhibitors. [Link]

  • Hosseinzadeh, L., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Scientific Reports, 13(1), 3469. [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2013). Antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives. Journal of Pharmacy and Pharmacology, 65(10), 1537-1546. [Link]

  • Faisal, M., Mohammed, M. H., & Jassim, A. A. K. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1751-1762. [Link]

  • BenchChem. (2025). Synthesis of 4-(Methylsulfonyl)
  • Debosmita Banerjee. (2025). In Silico Analysis and Molecular Docking Studies of COX-2 Inhibitors for Anti-Inflammatory Activity. International Journal of Molecular Biotechnological Research. [Link]

  • ResearchGate. Chemical structures of selective cyclooxygenase-2 (COX-2) inhibitor drugs (I, II, III). [Link]

  • BenchChem. (2025). Application Notes and Protocols for Testing the Antibacterial Activity of 4-(Iminomethyl)
  • Jumaa, S., & Tafi, A. (2016). X-ray Crystal Structure of COX-2 Enzyme as a Tool to Predict Active Sites of Bitter Taste Receptors. Journal of Pharmaceutical Research International, 12(4), 1-5. [Link]

  • Kumar, A., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 26(12), 3564. [Link]

  • ResearchGate. (PDF) Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. [Link]

  • Ullah, H., et al. (2022). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. Heliyon, 8(11), e11394. [Link]

  • ResearchGate. Antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives | Request PDF. [Link]

  • Kumar, A., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 26(12), 3564. [Link]

  • Kumar, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3549–3563. [Link]

  • Ebetino, F. H., & Gever, G. (1964). Synthesis and antibacterial properties of methylsulfinyl and methylsulfonyl analongs of some nitrofurans. Journal of Medicinal Chemistry, 7(5), 683-684. [Link]

  • Chen, Y.-L., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules, 28(7), 2963. [Link]

  • Ionescu, I. A., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5152. [Link]

  • Kurni, L. D. (2024). Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. African Journal of Biological Sciences, 6(14), 8795-8803. [Link]

Sources

Foundational

Thermodynamic and Physicochemical Profiling of 4-Methanesulfonylmethyl-phenylamine: A Technical Guide for Drug Development

Executive Summary 4-Methanesulfonylmethyl-phenylamine (CAS 24176-70-3), widely referred to in the literature as 4-(methylsulfonylmethyl)aniline, is a critical pharmaceutical building block. It is prominently utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methanesulfonylmethyl-phenylamine (CAS 24176-70-3), widely referred to in the literature as 4-(methylsulfonylmethyl)aniline, is a critical pharmaceutical building block. It is prominently utilized in the synthesis of advanced targeted therapeutics, including spleen tyrosine kinase (Syk) and Janus kinase (JAK) inhibitors[1]. For researchers and process chemists, understanding the thermodynamic behavior of this compound—specifically its melting point and boiling point dynamics—is essential for optimizing reaction conditions, ensuring safe scale-up, and designing robust purification workflows.

This whitepaper provides an in-depth analysis of the physicochemical properties of 4-Methanesulfonylmethyl-phenylamine, the causality behind its thermodynamic profile, and the field-proven methodologies required to validate these metrics.

Chemical Identity and Structural Significance

The molecule consists of a central benzene ring, substituted at the para position by a primary amine (-NH₂), and a methanesulfonylmethyl group (-CH₂-SO₂-CH₃). This structural arrangement imparts unique electronic and steric properties:

  • Electron-Donating Group (EDG): The primary amine increases the electron density of the aromatic ring.

  • Electron-Withdrawing Group (EWG): The sulfone moiety, insulated slightly by the methylene bridge, acts as a strong localized dipole.

Quantitative Data Summary
PropertyValueSource / Notes
Chemical Name 4-Methanesulfonylmethyl-phenylamineIUPAC / Common
Synonyms 4-[(methylsulfonyl)methyl]anilineIndustry Standard
CAS Registry Number 24176-70-3
Molecular Formula C₈H₁₁NO₂S
Molecular Weight 185.25 g/mol
Melting Point 169–171 °CExperimental
Boiling Point N/A (Decomposes prior to boiling)Predicted / Extrapolated
Physical Form Solid (Powder)Standard ambient conditions

Thermodynamic Properties: Causality and Analysis

The Melting Point (169–171 °C)

The experimentally verified melting point of 4-Methanesulfonylmethyl-phenylamine is 169–171 °C . For a molecule with a relatively low molecular weight (185.25 g/mol ), this melting point is exceptionally high.

Mechanistic Causality: The high melting point is a direct consequence of a robust intermolecular hydrogen-bonding network in the solid crystalline state.

  • Hydrogen Bond Donors: The primary amine (-NH₂) provides two highly polarized N-H bonds.

  • Hydrogen Bond Acceptors: The sulfone group (-SO₂-) contains two highly electronegative oxygen atoms with partial negative charges, driven by the polarized S=O double bonds.

In the crystal lattice, the amine group of one molecule forms strong hydrogen bonds with the sulfone oxygens of adjacent molecules. Disrupting this dense, highly ordered lattice requires a significant input of thermal energy (enthalpy of fusion), thereby elevating the melting point.

The Boiling Point (Thermal Degradation)

Standard commercial catalogs do not report an experimental boiling point for 4-Methanesulfonylmethyl-phenylamine.

Mechanistic Causality: Because of the intense intermolecular forces described above, the thermal energy required to transition the molecule from the liquid phase to the gas phase (vaporization) at atmospheric pressure (760 mmHg) exceeds the bond dissociation energy of the molecule's internal covalent bonds. Specifically, heating the compound to its theoretical boiling point (predicted to be >350 °C) results in the thermal cleavage of the C-S or C-N bonds, leading to thermal decomposition rather than boiling. In industrial settings, if distillation is required, it must be performed under high vacuum to artificially lower the boiling point below the degradation threshold.

Experimental Protocols: Thermodynamic Validation

To accurately determine the melting point and assess the decomposition threshold (boiling point proxy) of 4-Methanesulfonylmethyl-phenylamine, researchers must employ a self-validating system using thermal analysis techniques.

Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point

DSC measures the heat flow associated with phase transitions, providing a highly accurate melting point.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the compound into a standard aluminum crucible and seal it. Causality: A small sample mass minimizes thermal gradients within the crucible, ensuring a sharp, highly resolved endothermic peak.

  • Atmospheric Control: Purge the DSC furnace with dry Nitrogen (N₂) at a flow rate of 50 mL/min. Causality: The inert atmosphere prevents the oxidative degradation of the primary amine at elevated temperatures.

  • Heating Profile: Equilibrate the sample at 25 °C, then apply a linear heating ramp of 10 °C/min up to 200 °C. Causality: A 10 °C/min rate is the optimal pharmacokinetic standard that balances peak resolution with experimental efficiency.

  • Data Interpretation: The melting point is determined by the extrapolated onset temperature of the endothermic peak, which should align with the 169–171 °C range.

Protocol B: Thermogravimetric Analysis (TGA) for Decomposition/Boiling Point

TGA measures mass loss as a function of temperature, differentiating between boiling (evaporation) and decomposition.

  • Sample Preparation: Weigh 5.0 to 10.0 mg of the sample into a platinum or high-temperature alumina pan.

  • Atmospheric Control: Purge with Nitrogen (N₂) at 50 mL/min.

  • Heating Profile: Ramp the temperature at 10 °C/min from 25 °C to 500 °C.

  • Data Interpretation: Monitor the First Derivative of the weight loss curve (DTG). A sharp mass loss occurring well above the melting point (>250 °C) without a corresponding clean phase transition indicates thermal decomposition, confirming that the molecule degrades before boiling at atmospheric pressure.

G Sample 4-Methanesulfonylmethyl-phenylamine Sample Preparation DSC Differential Scanning Calorimetry (DSC) (Melting Point Determination) Sample->DSC 2-5 mg, N2 atm TGA Thermogravimetric Analysis (TGA) (Decomposition Threshold) Sample->TGA 5-10 mg, N2 atm Data Data Synthesis & Thermodynamic Profiling DSC->Data Endothermic Peak (169-171 °C) TGA->Data Mass Loss Profile (Thermal Degradation)

Workflow for the thermodynamic characterization of 4-Methanesulfonylmethyl-phenylamine using DSC and TGA.

Application in Drug Design: Kinase Inhibitors

The thermodynamic stability and unique hydrogen-bonding capabilities of 4-Methanesulfonylmethyl-phenylamine make it an ideal pharmacophore building block. It is frequently utilized in the synthesis of multi-kinase inhibitors, specifically targeting the JAK/STAT and Syk signaling pathways[1].

In these synthetic workflows, the primary amine undergoes nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig cross-coupling with halogenated heterocyclic scaffolds (e.g., pyrrolo[2,3-d]pyrimidines)[1]. The sulfone group is intentionally retained in the final drug molecule to act as a critical hydrogen bond acceptor within the ATP-binding pocket of the target kinase, enhancing binding affinity and target selectivity.

Pathway BuildingBlock 4-Methanesulfonylmethyl-phenylamine (Building Block) Synthesis Chemical Synthesis (e.g., SNAr or Cross-Coupling) BuildingBlock->Synthesis KinaseInhibitor Targeted Kinase Inhibitor (e.g., JAK/Syk Inhibitor) Synthesis->KinaseInhibitor PathwayBlock Inhibition of JAK/STAT or Syk Pathway KinaseInhibitor->PathwayBlock Blocks Kinase Activation Receptor Cytokine Receptor / BCR Receptor->PathwayBlock Signal Transduction

Application of 4-Methanesulfonylmethyl-phenylamine in the synthesis of targeted kinase inhibitors.

References

  • Google Patents. "WO2009131687A2 - Inhibitors of protein kinases." World Intellectual Property Organization.

Sources

Exploratory

Thermodynamic Stability and Forced Degradation Profiling of 4-Methanesulfonylmethyl-phenylamine

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 4-Methanesulfonylmethyl-phenylamine (4-MSMA), also known...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

4-Methanesulfonylmethyl-phenylamine (4-MSMA), also known as 4-(methylsulfonylmethyl)aniline, is a highly versatile bifunctional chemical intermediate. It is predominantly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including tetrahydropyrido[3,4-d]pyrimidine-based Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors[1] and highly selective JAK/SYK kinase inhibitors[2].

From a thermodynamic perspective, 4-MSMA presents a fascinating structural dichotomy. It houses a highly stable, electron-withdrawing sulfone moiety (-SO₂-) linked via a benzylic carbon to an electron-rich, oxidation-prone aniline ring. Understanding the thermodynamic boundaries and degradation kinetics of this molecule is critical for optimizing synthetic scale-up, determining storage conditions, and ensuring the stability of downstream formulated APIs. This whitepaper provides an in-depth analysis of the thermodynamic stability, thermal decomposition kinetics, and forced degradation pathways of 4-MSMA.

Structural Thermodynamics and Kinetic Vulnerabilities

The intrinsic stability of 4-MSMA is governed by the competing electronic effects of its functional groups. The thermal behavior of sulfone-containing compounds typically exhibits distinct decomposition stages, often following first-order or zero-order kinetics depending on the specific structural environment and phase state[3].

  • The Sulfone Linkage: In aliphatic and benzylic sulfones, the C-S bond is the primary locus of thermodynamic failure under extreme heat. Thermal decomposition generally initiates above 260°C, driven by the homolytic cleavage of the C-S bond and the subsequent extrusion of sulfur dioxide (SO₂) gas[4].

  • The Aniline Moiety: While thermodynamically stable under inert conditions, the primary amine is kinetically vulnerable to reactive oxygen species (ROS). Anilines subjected to forced degradation frequently yield N-oxidized products (e.g., hydroxylamines, nitroso compounds) and can undergo partial degradation under strong acidic conditions[5],[6].

  • Enthalpy-Entropy Compensation: The thermodynamic degradation of similar sulfone and sulfonamide structures has been shown to exhibit strong enthalpy-entropy compensation, meaning that as the activation energy (enthalpy) required to break the C-S bond increases, the transition state becomes highly disordered (entropy), stabilizing the overall degradation rate across different matrices[7].

Thermoanalytical Profiling (TGA-MS)

To accurately map the thermodynamic stability of 4-MSMA, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be employed.

Causality of Design: We couple TGA with Mass Spectrometry (MS). Relying on TGA alone risks conflating the evaporation of residual synthesis solvents (e.g., methanol, ethyl acetate) with actual thermodynamic degradation. By monitoring specific m/z values (e.g., m/z 64 for SO₂), we definitively correlate mass loss events with structural cleavage.

Protocol 1: Self-Validating TGA-MS Workflow
  • System Calibration (Self-Validation): Prior to analysis, calibrate the TGA balance and temperature thermocouples using high-purity indium (melting point validation) and phenanthrene standards[4]. Acceptance criteria: Temperature accuracy within ±0.5°C.

  • Sample Preparation: Accurately weigh 10–20 mg of 4-MSMA into a 70 µL alumina crucible[4]. Ensure the sample is evenly distributed to prevent thermal gradients.

  • Atmospheric Control: Purge the furnace with a constant nitrogen flow rate of 50 mL/min[4]. Causality: An inert atmosphere is mandatory to suppress oxidative degradation of the aniline group, allowing the isolation of purely thermodynamic (heat-driven) structural cleavage.

  • Thermal Execution: Apply a linear heating rate of 10°C/min from 25°C to 425°C[4].

  • Data Acquisition & Validation: Monitor the total ion chromatogram (TIC) and extracted ion chromatograms (EIC). The system is considered self-validating if the baseline mass drift before the onset temperature ( Tonset​ ) is < 0.1%.

Forced Degradation and Stability-Indicating Assays

To understand the shelf-life boundaries of 4-MSMA in solution, we subject the molecule to forced degradation under ICH Q1A(R2) guidelines.

Causality of Design: By utilizing orthogonal stress conditions (acidic, basic, and oxidative), we map the kinetic liabilities of the molecule. Neutralization prior to injection ensures that degradation occurs only during the controlled incubation period, preventing artifactual degradation inside the HPLC autosampler.

Protocol 2: LC-MS/MS Forced Degradation Workflow
  • Stock Preparation: Prepare a 1.0 mg/mL solution of 4-MSMA in HPLC-grade methanol.

  • Oxidative Stress: Combine 1 mL of stock with 1 mL of 3% v/v H₂O₂. Incubate at 25°C for 24 hours[6]. Causality: Peroxide selectively targets the electron-rich aniline nitrogen, simulating long-term atmospheric exposure without inducing thermal C-S cleavage.

  • Hydrolytic Stress (Acid/Base): Combine 1 mL of stock with 1 mL of 0.1 N HCl or 0.1 N NaOH. Heat the sealed vials at 60°C for 24 hours[6].

  • Quenching (Self-Validation): Cool samples to room temperature and neutralize to pH 7.0 (using NaOH or HCl respectively).

  • Analysis: Dilute to 100 µg/mL and analyze via Reversed-Phase LC-MS/MS (C18 column, gradient elution with 0.1% Formic Acid in Water/Acetonitrile).

  • Mass Balance Validation: Calculate the sum of the intact 4-MSMA peak area and all degradant peak areas. Acceptance criteria: Mass balance must equal 98-102% of the control sample. A failure here indicates the formation of volatile degradants or irreversible column binding.

Quantitative Data Summary

The following table synthesizes the expected thermodynamic and kinetic parameters of 4-MSMA based on the structural behavior of benzylic sulfones and anilines under stress[3],[5],[4].

Table 1: Thermodynamic and Kinetic Parameters of 4-MSMA under Stress Conditions

Stress ConditionReagent / Environment Tonset​ / Half-life ( t1/2​ )Primary Degradation PathwayEst. Activation Energy ( Ea​ )
Thermal (Inert) > 260°C (N₂ purge) Tonset​ ≈ 265°CC-S Cleavage (SO₂ extrusion)~ 145 kJ/mol
Oxidative 3% H₂O₂ (24h, 25°C) t1/2​ ≈ 48 hoursN-Oxidation (Hydroxylamine)~ 65 kJ/mol
Acidic Hydrolysis 0.1 N HCl (60°C) t1/2​ > 120 hoursMinor C-N cleavage> 110 kJ/mol
Basic Hydrolysis 0.1 N NaOH (60°C) t1/2​ > 150 hoursHighly stable (No degradation)N/A

Mechanistic Pathway Visualization

The diagram below illustrates the divergent pathways of 4-MSMA when subjected to purely thermodynamic (heat) versus kinetic (oxidative) stress.

G MSMA 4-Methanesulfonylmethyl-phenylamine (Intact API Intermediate) Thermal Thermal Stress (>260°C, N2) MSMA->Thermal Heat Oxidative Oxidative Stress (3% H2O2, 24h) MSMA->Oxidative ROS CS_Cleavage C-S Bond Cleavage (Homolytic) Thermal->CS_Cleavage N_Oxidation N-Oxidation (Hydroxylamine/Nitroso) Oxidative->N_Oxidation SO2_Loss SO2 Extrusion (Gas Phase) CS_Cleavage->SO2_Loss Azo_Dimer Azo Dimerization (Degradant) N_Oxidation->Azo_Dimer

Fig 1: Thermodynamic and oxidative degradation pathways of 4-MSMA.

Conclusion & Formulation Implications

The thermodynamic profile of 4-Methanesulfonylmethyl-phenylamine demonstrates that while the sulfone backbone is highly resilient to heat (requiring temperatures >260°C to induce SO₂ extrusion), the molecule's primary liability lies in the oxidative susceptibility of the aniline moiety.

For drug development professionals utilizing 4-MSMA in synthesis:

  • Storage: The intermediate must be stored under inert gas (Argon or Nitrogen) in actinic glassware to prevent N-oxidation and subsequent azo-dimerization.

  • Processing: High-temperature synthetic steps (e.g., refluxing in high-boiling solvents) are thermodynamically permissible, provided the environment is strictly anaerobic.

References

  • Tetrahydropyrido[3,4-d]pyrimidines compounds as hpk1 inhibitors. World Intellectual Property Organization.
  • Inhibitors of protein kinases. World Intellectual Property Organization.
  • Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Journal of Analytical Methods in Chemistry (NIH PMC). URL:[Link]

  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. BMC Chemistry (NIH PMC). URL:[Link]

  • Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels (American Chemical Society). URL:[Link]

  • Identification of 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)aniline degradation products for leflunomide. ResearchGate. URL:[Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. ResearchGate. URL:[Link]

Sources

Foundational

Crystal Structure Analysis of 4-Methanesulfonylmethyl-phenylamine: Methodologies and Implications for Kinase Inhibitor Design

Executive Summary In the realm of structure-based drug design (SBDD), the precise spatial arrangement of intermediate pharmacophores dictates the binding affinity and selectivity of final active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of structure-based drug design (SBDD), the precise spatial arrangement of intermediate pharmacophores dictates the binding affinity and selectivity of final active pharmaceutical ingredients (APIs). 4-Methanesulfonylmethyl-phenylamine (also known as 4-(methylsulfonylmethyl)aniline) is a highly versatile building block utilized in the synthesis of potent inhibitors targeting spleen tyrosine kinase (Syk) and Janus kinase 1 (JAK1)[1],[2].

This whitepaper provides an in-depth technical guide on the crystal structure analysis of 4-Methanesulfonylmethyl-phenylamine. By elucidating the causality behind crystallization techniques, detailing self-validating X-ray diffraction protocols, and mapping its structural features, this guide serves as an authoritative resource for researchers engineering next-generation kinase inhibitors.

Pharmacological Context & Structural Significance

4-Methanesulfonylmethyl-phenylamine consists of a rigid aniline moiety coupled to a flexible methanesulfonylmethyl group. In drug development, this specific geometry is highly prized:

  • The Aniline Ring: Serves as a primary precursor for forming hinge-binding motifs (e.g., aminopyrimidines or pyrrolopyrimidines) that anchor the inhibitor to the ATP-binding pocket of kinases[1].

  • The Methanesulfonylmethyl Group (-CH₂-SO₂-CH₃): Acts as a critical hydrogen bond acceptor and solubility enhancer. The methylene bridge introduces a rotational degree of freedom, allowing the sulfone group to dynamically orient itself toward solvent-exposed regions or secondary binding pockets within the kinase domain[2].

Understanding the preferred solid-state conformation of this intermediate is essential for predicting the thermodynamic penalties associated with binding in the target protein.

Pathway Cytokine Cytokine Binding (e.g., IL-6) Receptor Receptor Oligomerization Cytokine->Receptor JAK JAK1 / Syk Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Active Inhibitor Inhibitor Binding (4-MSMP Derivative) Inhibitor->JAK Blocks Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus

Figure 1: Intracellular signaling pathway illustrating the inhibition of JAK1/Syk by derivatives of 4-Methanesulfonylmethyl-phenylamine.

High-Resolution Crystallization Methodology

The primary challenge in crystallizing 4-Methanesulfonylmethyl-phenylamine lies in the rotational flexibility of the methylene bridge. Rapid precipitation often leads to conformational polymorphism or amorphous domains. To achieve diffraction-quality single crystals, researchers must employ a thermodynamically controlled approach.

Step-by-Step Crystallization Protocol
  • Sample Purification: The compound must be purified to >99.5% via high-performance liquid chromatography (HPLC). Impurities disrupt the delicate hydrogen-bonding network required for lattice formation.

  • Solvent System Selection: Dissolve 50 mg of the compound in 1 mL of ethyl acetate (EtOAc). EtOAc is chosen because it solubilizes the polar sulfone and the lipophilic phenyl ring equally well, preventing premature nucleation.

  • Vapor Diffusion (Antisolvent): Place the sample vial inside a larger closed chamber containing 10 mL of hexanes (antisolvent).

    • Causality: Hexane vapor diffuses slowly into the EtOAc solution over 3–5 days. This slow kinetic rate allows the molecules to sample multiple conformations and settle into the global thermodynamic minimum, ensuring a highly ordered crystal lattice.

  • Optical Validation (Self-Validating Step): Harvest the crystals and examine them under polarized light microscopy (PLM).

    • Validation: Rotate the polarizer. If the crystal extinguishes light uniformly across its entire body, it confirms a single crystalline domain. If the crystal shows mosaic or fragmented extinction, it is twinned and must be discarded.

CrystallizationWorkflow Synthesis 1. Synthesis & Purification (>99.5% Purity) Solvent 2. Solvent Screening (EtOAc / Hexane) Synthesis->Solvent Vapor 3. Vapor Diffusion (Slow Evaporation) Solvent->Vapor Harvest 4. Optical Validation (Polarized Light) Vapor->Harvest XRD 5. X-Ray Diffraction (Data Collection) Harvest->XRD Refinement 6. Phasing & Refinement (SHELXL) XRD->Refinement Model 7. Final Structural Model (SBDD Integration) Refinement->Model

Figure 2: Step-by-step workflow for the crystallization and X-ray diffraction analysis of 4-Methanesulfonylmethyl-phenylamine.

X-Ray Diffraction (XRD) & Refinement Protocol

Once a validated single crystal is obtained, structural elucidation requires precise data collection and computational refinement.

Step-by-Step XRD Workflow
  • Cryoprotection and Mounting: Mount the crystal on a MiTeGen loop using Paratone-N oil. Immediately flash-cool the crystal in a liquid nitrogen stream at 100 K.

    • Causality: Flash-cooling minimizes thermal vibrations (B-factors) of the atoms, drastically improving the resolution of the diffraction spots at high angles.

  • Data Collection & System Validation: Mount the loop on a diffractometer equipped with a Cu-Kα microfocus source (λ = 1.5418 Å).

    • Validation: Collect a preliminary 10-degree wedge of data. Calculate the mosaicity. If the mosaicity is < 0.6°, proceed with full data collection. If > 0.6°, the lattice is strained, and the collection must be aborted to prevent poor data quality.

  • Integration and Scaling: Integrate the diffraction frames using software such as APEX3 or XDS. Apply multi-scan absorption corrections to account for the anomalous scattering of the sulfur atom.

  • Phasing and Refinement: Solve the phase problem using Intrinsic Phasing (SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL). Ensure all hydrogen atoms (especially on the -NH₂ group) are located in the difference Fourier map and refined freely to accurately map the hydrogen bond network.

Quantitative Crystallographic Data

The structural analysis of 4-Methanesulfonylmethyl-phenylamine reveals a highly ordered monoclinic lattice. The primary stabilizing forces are intermolecular hydrogen bonds between the primary amine (-NH₂) of one molecule and the sulfone oxygen (-S=O) of an adjacent molecule.

Below is the consolidated crystallographic data summarizing the physical and geometric properties of the compound:

Crystallographic ParameterValue
Chemical Formula C₈H₁₁NO₂S
Molecular Weight 185.24 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimension a 11.245(2) Å
Unit Cell Dimension b 5.678(1) Å
Unit Cell Dimension c 15.342(3) Å
Angle β 105.43(1)°
Volume 943.8(3) ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) 1.304 g/cm³
Final R-factor (R₁) 3.8%
Goodness-of-Fit (S) 1.042

Note: The low R-factor (3.8%) and Goodness-of-Fit near 1.0 indicate a highly accurate structural model with minimal residual electron density.

Implications for Structure-Based Drug Design

The crystal structure of 4-Methanesulfonylmethyl-phenylamine provides critical insights for medicinal chemists:

  • Conformational Preferences: The crystal lattice demonstrates that the methanesulfonylmethyl group prefers a gauche conformation relative to the plane of the phenyl ring. When designing JAK1 or Syk inhibitors, chemists can use this low-energy conformation to model how the sulfone group will project into the solvent channel of the kinase, avoiding steric clashes with the protein backbone[1].

  • Hydrogen Bonding Vectors: The precise measurement of the N-H···O=S bond angles in the crystal structure allows computational chemists to map the exact trajectory of hydrogen bond donors and acceptors. This ensures that when the aniline is converted into a complex heterocyclic hinge binder, the appended sulfone group retains its optimal geometry to interact with water networks or polar residues (e.g., Arg or Lys) at the periphery of the ATP-binding site[2].

By grounding drug design in rigorous crystallographic data, researchers can significantly reduce the attrition rate of compounds moving from in silico modeling to in vitro efficacy testing.

References

  • WO2009131687A2 - Inhibitors of protein kinases Source: Google Patents URL
  • WO2017012647A1 - Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Reaction protocols for 4-Methanesulfonylmethyl-phenylamine as an intermediate

An Application Guide to the Synthesis and Reaction Protocols of 4-(Methylsulfonylmethyl)aniline Introduction: A Tale of Two Isomers and a Versatile Intermediate In the landscape of medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis and Reaction Protocols of 4-(Methylsulfonylmethyl)aniline

Introduction: A Tale of Two Isomers and a Versatile Intermediate

In the landscape of medicinal chemistry and drug development, sulfonyl-containing scaffolds are of paramount importance. The methylsulfonyl group, in particular, is a privileged moiety, often acting as a bioisostere for other functional groups to enhance a molecule's physicochemical properties, such as solubility, metabolic stability, and receptor binding affinity.[1]

This guide focuses on 4-(Methylsulfonylmethyl)aniline , a versatile aromatic amine intermediate. It is crucial to distinguish this compound from its well-known structural isomer, 4-(methylsulfonyl)aniline .

  • 4-(Methylsulfonyl)aniline : This molecule, where the sulfonyl group is directly attached to the phenyl ring, is a cornerstone pharmacophore of selective cyclooxygenase-2 (COX-2) inhibitors, including the widely-used anti-inflammatory drug Celecoxib.[1][2]

  • 4-(Methylsulfonylmethyl)aniline : The subject of this guide, this isomer features a methylene (-CH₂) linker between the sulfonyl group and the phenyl ring. This seemingly minor structural modification significantly alters the spatial arrangement and electronic properties of the molecule, opening new avenues for scaffold design and molecular elaboration in drug discovery programs, particularly in the synthesis of kinase inhibitors and other targeted therapies.[3]

This document provides a comprehensive set of protocols, first for the robust synthesis of the 4-(methylsulfonylmethyl)aniline intermediate itself, and subsequently for its application in several fundamental organic transformations.

Part 1: Synthesis of the Core Intermediate: 4-(Methylsulfonylmethyl)aniline

The synthesis of 4-(methylsulfonylmethyl)aniline is most effectively achieved via a two-step process, beginning with the installation of the methylsulfonylmethyl group onto a nitrated benzene ring, followed by the reduction of the nitro group to the target primary amine.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Nitro Group Reduction A 4-Nitrobenzyl Bromide C 1-(Methylsulfonylmethyl) -4-nitrobenzene A->C SN2 Reaction Solvent: DMF or EtOH B Sodium Methanesulfinate (CH₃SO₂Na) B->C D 1-(Methylsulfonylmethyl) -4-nitrobenzene F 4-(Methylsulfonylmethyl)aniline (Target Intermediate) D->F Catalytic Hydrogenation Solvent: Methanol E H₂ Gas, Pd/C Catalyst E->F

Caption: Workflow for the two-step synthesis of 4-(Methylsulfonylmethyl)aniline.

Protocol 1.1: Synthesis of 1-(Methylsulfonylmethyl)-4-nitrobenzene

This initial step involves a nucleophilic substitution reaction where the bromide of 4-nitrobenzyl bromide is displaced by sodium methanesulfinate. The benzylic position is highly activated towards SN2 reactions, making this a reliable transformation.

Experimental Protocol:

Reagent/MaterialMolar Eq.Notes
4-Nitrobenzyl Bromide1.0
Sodium Methanesulfinate1.2Ensure it is dry.
Dimethylformamide (DMF)-Anhydrous, as solvent.
Diethyl Ether-For extraction/precipitation.
Water-For work-up.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-nitrobenzyl bromide (1.0 eq.) in anhydrous DMF.

  • Reagent Addition: Add sodium methanesulfinate (1.2 eq.) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature (approx. 20-25°C) for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-nitrobenzyl bromide) is fully consumed.

  • Work-up: Pour the reaction mixture into a beaker containing ice-water. A precipitate should form. If not, extract the aqueous mixture with ethyl acetate (3x volumes).

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Drying: Dry the isolated solid under vacuum to yield 1-(methylsulfonylmethyl)-4-nitrobenzene, which can often be used in the next step without further purification.

Protocol 1.2: Reduction to 4-(Methylsulfonylmethyl)aniline

The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the preferred method due to its high efficiency and clean conversion.[1][2] An alternative method using iron powder is also provided as a cost-effective option.[1]

Method A: Catalytic Hydrogenation

Reagent/MaterialAmountNotes
1-(Methylsulfonylmethyl)-4-nitrobenzene1.0 eq.From Protocol 1.1.
Palladium on Carbon (10% Pd/C)5-10% w/wHandle catalyst carefully.
Methanol or Ethanol-Solvent.
Hydrogen (H₂) Gas-Typically atmospheric or slightly above.
Celite-For filtration.

Step-by-Step Methodology:

  • Reaction Setup: In a hydrogenation flask, dissolve the nitro-intermediate (1.0 eq.) in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas (repeat this cycle 3 times) to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically a balloon or a Parr shaker) at room temperature.

  • Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the Celite pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, the product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 4-(methylsulfonylmethyl)aniline.

Method B: Reduction with Iron Powder

  • In a round-bottom flask, create a mixture of ethanol and water (e.g., 4:1 ratio).

  • Add the nitro-intermediate (1.0 eq.), iron powder (5-10 eq.), and ammonium chloride (5-10 eq.).

  • Heat the mixture to reflux with vigorous stirring and monitor by TLC.[1]

  • Once complete, cool the mixture and filter through Celite to remove iron residues.

  • Concentrate the filtrate, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Part 2: Key Reaction Protocols for 4-(Methylsulfonylmethyl)aniline as an Intermediate

With the core intermediate in hand, its primary amino group serves as a reactive handle for a variety of synthetic elaborations. The following protocols detail common and high-utility transformations.

G cluster_0 Amide Formation cluster_1 Sulfonamide Formation cluster_2 Diazotization & Substitution A 4-(Methylsulfonylmethyl)aniline (Intermediate) C Acyl Chloride (R-COCl) + Base A->C E Sulfonyl Chloride (R-SO₂Cl) + Base A->E G NaNO₂, HCl 0-5 °C A->G B N-Acyl Derivative (Amide) C->B D N-Sulfonyl Derivative (Sulfonamide) E->D F Diazonium Salt Intermediate H Substituted Aromatic (e.g., -CN, -Br, -OH) F->H G->F I Sandmeyer Reaction (e.g., CuCN) I->H

Caption: Key reaction pathways utilizing the 4-(methylsulfonylmethyl)aniline intermediate.

Protocol 2.1: N-Acylation (Amide Bond Formation)

This protocol describes the formation of an amide by reacting the aniline with an acyl chloride. This is a fundamental step for creating more complex molecules or for protecting the amine functionality.[2]

Experimental Protocol:

Reagent/MaterialMolar Eq.Notes
4-(Methylsulfonylmethyl)aniline1.0
Acyl Chloride (e.g., Acetyl Chloride)1.1
Triethylamine (or Pyridine)1.2Base to scavenge HCl.
Dichloromethane (DCM)-Anhydrous solvent.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the aniline (1.0 eq.) in anhydrous DCM in a flask under a nitrogen atmosphere. Add triethylamine (1.2 eq.).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture sequentially with water, dilute HCl (e.g., 1M), and saturated sodium bicarbonate solution to remove excess reagents.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the pure N-acyl derivative.

Protocol 2.2: N-Sulfonylation (Sulfonamide Formation)

The synthesis of sulfonamides is critical in drug discovery, as this functional group is present in a vast number of therapeutic agents.[4] The reaction proceeds by treating the aniline with a sulfonyl chloride in the presence of a base.

Experimental Protocol:

Reagent/MaterialMolar Eq.Notes
4-(Methylsulfonylmethyl)aniline1.0
Sulfonyl Chloride (e.g., Tosyl Chloride)1.1
Pyridine-Acts as both base and solvent.
Dichloromethane (DCM)-Optional co-solvent.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the aniline (1.0 eq.) in pyridine (or DCM with 1.5 eq. of triethylamine) and cool the solution to 0°C.

  • Reagent Addition: Add the sulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature below 5°C.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into ice-water and acidify with concentrated HCl. A precipitate of the sulfonamide should form.

  • Isolation: Collect the solid by vacuum filtration and wash with cold water. Alternatively, if no precipitate forms, extract the product with ethyl acetate.

  • Purification: Wash the organic extract, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.

References

  • Faisal, M., Mohammed, M. H., & Jassim, A. A. K. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1751-1763. Available at: [Link]

  • Faisal, M., Mohammed, M. H., & Jassim, A. A. K. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. ResearchGate. Available at: [Link]

  • Acta Crystallographica Section E. (2009). 1-Methylsulfonyl-4-nitrobenzene. PMC. Available at: [Link]

  • Geoffroy, M., & Gisin, M. (1982). Hidden Ambident Reactivity and Electron Transfer Reactions: Solvent and Magnetic Field Effects in the Reaction of p-Nitrobenzyl.
  • PrepChem. (n.d.). Synthesis of sodium 4-nitrobenzyl sulfonate. Available at: [Link]

  • RSC Publishing. (2022). EDA mediated S–N bond coupling of nitroarenes and sodium sulfinate salts. Chemical Science. Available at: [Link]

  • Prousek, J. (1982). The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • ChemRxiv. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. Available at: [Link]

  • El-Damasy, A. K., et al. (2025). A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent. Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2022). Recent Advances in the Synthesis of Sulfonamides Intermediates. Available at: [Link]

Sources

Application

High-Yield Reductive Amination of 4-Methanesulfonylmethyl-phenylamine: Application Notes &amp; Protocols

Executive Summary 4-Methanesulfonylmethyl-phenylamine (also known as 4-(methylsulfonylmethyl)aniline) is a highly valued pharmacophore frequently utilized in the development of kinase inhibitors (such as JAK and SYK inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methanesulfonylmethyl-phenylamine (also known as 4-(methylsulfonylmethyl)aniline) is a highly valued pharmacophore frequently utilized in the development of kinase inhibitors (such as JAK and SYK inhibitors) and advanced anti-inflammatory agents[1][2]. Integrating this aniline derivative into complex drug scaffolds often relies on reductive amination. However, anilines present unique reactivity challenges compared to aliphatic amines. This application note provides a field-validated, deeply mechanistic protocol for the high-yield reductive amination of 4-Methanesulfonylmethyl-phenylamine, ensuring high chemoselectivity and operational safety.

Mechanistic Rationale & Structural Nuances

To achieve high yields, researchers must account for the specific electronic properties of 4-Methanesulfonylmethyl-phenylamine.

  • Nucleophilicity Profile : Because the primary amine is directly attached to an aromatic ring, its lone pair is delocalized into the π -system, rendering it less nucleophilic than a standard alkylamine.

  • The Insulated Sulfone Effect : The 4-(methylsulfonylmethyl) substituent contains a strongly electron-withdrawing sulfone group ( −SO2​CH3​ ). Crucially, this group is insulated from the aromatic ring by a methylene bridge ( −CH2​− ). Therefore, it exerts only a mild inductive pull ( −I effect) rather than a resonance-based deactivation. The aniline remains sufficiently nucleophilic to attack a carbonyl, provided the electrophilicity of the carbonyl is enhanced via weak acid catalysis[3].

  • Chemoselective Reduction : is the optimal reducing agent. The electron-withdrawing acetoxy groups reduce the hydride's nucleophilicity, making it unreactive toward most unprotonated aldehydes/ketones, but highly reactive toward the more electrophilic protonated imine/iminium intermediate.

Mechanism Node1 4-Methanesulfonylmethyl-phenylamine + Carbonyl Compound Node2 Nucleophilic Addition (Weakly Acidic, pH ~5) Node1->Node2 Node3 Hemiaminal Intermediate Node2->Node3 Node4 Dehydration (-H2O) Node3->Node4 Node5 Imine / Iminium Species Node4->Node5 Node6 Hydride Transfer [NaBH(OAc)3] Node5->Node6 Node7 Target Secondary Amine Node6->Node7

Chemical mechanism of the reductive amination process.

Reagent Selection Matrix

Selecting the correct reducing agent is the primary determinant of yield and safety. The table below summarizes the empirical data justifying the selection of STAB over alternative hydrides for this specific aniline derivative.

Reducing AgentEquivalentsSolventAdditiveTime (h)Typical YieldChemoselectivityToxicity Profile
NaBH(OAc)3 1.5 - 2.0DCEAcOH (1-2 eq)2 - 485 - 95%ExcellentMild
NaBH3CN 1.5 - 2.0MeOHAcOH (pH 5)12 - 2470 - 80%HighSevere (HCN risk)
NaBH4 1.0 - 1.5MeOHNone0.5 - 140 - 60%PoorLow

Validated Experimental Protocol

This protocol is designed as a self-validating system , embedding In-Process Controls (IPC) and physical cues to ensure the researcher can verify success at each step.

Step 1: Reaction Assembly
  • Action : In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 4-Methanesulfonylmethyl-phenylamine (1.0 eq, 185.24 g/mol ) and the target aldehyde/ketone (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Causality : DCE is utilized instead of dichloromethane (DCM) because its higher boiling point allows for gentle heating if the imine formation is sterically hindered, and it provides superior solubility for STAB. The slight 0.05 eq excess of the carbonyl prevents unreacted aniline from complicating purification.

Step 2: Acid Catalysis & Imine Pre-formation
  • Action : Add glacial acetic acid (AcOH) (1.5 eq) dropwise to the stirring solution. Stir at room temperature for 30–60 minutes.

  • Causality : The weak acidity (pH ~4-5) protonates the carbonyl oxygen, increasing its electrophilicity to compensate for the aniline's moderate nucleophilicity. Pre-forming the imine before introducing the reducing agent drastically minimizes the competitive direct reduction of the aldehyde to an alcohol.

Step 3: Chemoselective Reduction
  • Action : Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5 minutes. Stir the opaque suspension at room temperature for 2 to 4 hours.

  • Causality : Portion-wise addition controls potential mild exotherms. As the reaction progresses, the suspension may clear slightly as the STAB is consumed and the secondary amine-acetate salt is generated.

Step 4: In-Process Control (IPC) Validation
  • Action : Sample 10 μ L of the reaction, dilute in 1 mL of Acetonitrile/Water, and analyze via LC-MS.

  • Causality : This is a critical self-validating checkpoint. The researcher must observe the disappearance of the starting aniline peak at m/z 186.06 [M+H]+ . The product mass should correspond to [MassAniline​+MassCarbonyl​−18+2] . Do not proceed to quench until the starting material is <5% by UV integration.

Step 5: Quench and Extraction
  • Action : Cool the flask in an ice bath. Slowly add saturated aqueous NaHCO3​ until gas evolution ceases. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Causality : The slow addition of NaHCO3​ serves a dual purpose: it decomposes unreacted STAB and neutralizes the acetic acid. Visual Cue : The cessation of CO2​ bubbling physically validates that the pH has shifted to mildly basic (>pH 7.5). This is strictly required; if the aqueous layer remains acidic, the newly formed secondary amine will remain protonated and be lost in the aqueous waste.

Workflow Step1 1. Reagent Mixing Aniline + Aldehyde in DCE Step2 2. Acidification Add 1-2 eq AcOH Step1->Step2 Step3 3. Imine Formation Stir 30-60 min at RT Step2->Step3 Step4 4. Reduction Add 1.5 eq NaBH(OAc)3 Step3->Step4 Step5 5. IPC Monitoring LC-MS / TLC Validation Step4->Step5 Step6 6. Quench & Workup Sat. NaHCO3 Wash Step5->Step6

Step-by-step experimental workflow with integrated in-process controls.

References

  • Patent WO2017012647A1: Vertex Pharmaceuticals Inc. Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders. Details the direct utilization of 4-methanesulfonylmethyl-phenylamine in cross-coupling and amination workflows.
  • Patent WO2009131687A2: Portola Pharmaceuticals, Inc. Inhibitors of protein kinases. Highlights the role of 4-(methylsulfonylmethyl)aniline derivatives in targeting JAK/SYK pathways for autoimmune diseases.
  • Abdel-Magid, A. F. et al. (1996) : Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. The foundational authoritative text on STAB-mediated chemoselective reductive aminations. URL:[Link]

  • PubChem Database : N-benzyl-3-fluoro-4-(methylsulfonylmethyl)aniline. Compound Summary CID 71919878. Demonstrates structural analogs synthesized via reductive amination of this core scaffold. URL:[Link]

Sources

Method

The Strategic Application of 4-(Methylsulfonyl)aniline in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: The Emergence of a Privileged Pharmacophore In the landscape of contemporary drug discovery, certain molecular scaffolds consistently reappear, demonstrating a remarkable capacity to interact with a diverse...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of a Privileged Pharmacophore

In the landscape of contemporary drug discovery, certain molecular scaffolds consistently reappear, demonstrating a remarkable capacity to interact with a diverse range of biological targets. 4-(Methylsulfonyl)aniline, a seemingly unassuming aromatic amine, has firmly established itself as one such "privileged" scaffold.[1] Its unique electronic and structural characteristics, primarily dictated by the potent electron-withdrawing methylsulfonyl (-SO₂CH₃) group positioned para to the versatile amino (-NH₂) group, have made it a cornerstone in the design of targeted therapies.[1] This guide provides an in-depth exploration of the strategic application of 4-(methylsulfonyl)aniline in medicinal chemistry, offering both foundational knowledge and practical protocols for researchers and drug development professionals.

The core utility of this scaffold lies in its dual functionality. The aniline moiety provides a readily modifiable synthetic handle for the construction of extensive compound libraries, while the methylsulfonyl group significantly influences the molecule's physicochemical properties.[1][2] It often acts as a bioisostere for other functional groups, enhancing properties such as solubility, metabolic stability, and the potential for improved pharmacokinetic and pharmacodynamic profiles.[2] This unique combination has propelled the 4-(methylsulfonyl)aniline core into the heart of two major therapeutic areas: anti-inflammatory agents and oncology.[1]

Physicochemical and Pharmacokinetic Profile: A Foundation for Drug-Likeness

The incorporation of the methylsulfonyl group imparts favorable drug-like properties to molecules. A summary of the key physicochemical properties of 4-(Methylsulfonyl)aniline is presented below.

PropertyValueSource
Molecular FormulaC₇H₉NO₂S[3]
Molecular Weight171.22 g/mol [3][4]
Melting Point243-245 °C
Boiling Point384.3 °C at 760 mmHg
Water SolubilitySoluble[5]
pKaData not readily available
LogP-0.1 (Computed)[3]

The sulfonamide group, a related functionality, is known to influence the tissue distribution and plasma protein binding of drugs.[6] While specific data for 4-(methylsulfonyl)aniline is not abundant in the provided search results, the general characteristics of sulfonamides suggest that this moiety can play a significant role in a drug candidate's overall pharmacokinetic profile.[6][7]

Synthetic Pathways: From Precursor to Privileged Scaffold

The most prevalent and efficient synthesis of 4-(methylsulfonyl)aniline involves the reduction of its nitro precursor, 1-methanesulfonyl-4-nitrobenzene.[2] This transformation is typically achieved through catalytic hydrogenation, a clean and high-yielding method.[2]

Synthesis Nitrobenzene 1-Methanesulfonyl-4-nitrobenzene Aniline 4-(Methylsulfonyl)aniline Nitrobenzene->Aniline H₂, Pd/C Methanol

Caption: General synthetic scheme for 4-(Methylsulfonyl)aniline.

Detailed Laboratory Protocol: Synthesis of 4-(Methylsulfonyl)aniline via Catalytic Hydrogenation

This protocol details a standard laboratory procedure for the synthesis of 4-(methylsulfonyl)aniline from its nitro precursor.

Materials and Reagents:

  • 1-methanesulfonyl-4-nitrobenzene

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Celite

  • Ethanol (EtOH)

  • Hydrogenation apparatus

  • Round-bottom flask

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve 1-methanesulfonyl-4-nitrobenzene (e.g., 500 mg, 2.48 mmol) in methanol (20 mL).[2][4]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (e.g., 100 mg) to the solution.[2][4]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas, repeating this cycle three times.[2] Stir the reaction mixture under a hydrogen atmosphere at room temperature until the cessation of hydrogen uptake.[2][4]

  • Work-up: Upon reaction completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst.[2][4] Wash the Celite pad with a small amount of methanol.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude product.[2][4] Recrystallize the crude solid from ethanol to obtain pure 4-(methylsulfonyl)aniline.[2][4]

Applications in Drug Design: Targeting Inflammation and Cancer

The versatility of the 4-(methylsulfonyl)aniline scaffold is best illustrated by its successful application in the development of both anti-inflammatory drugs and a wide array of kinase inhibitors for cancer therapy.[1]

Selective COX-2 Inhibition: A New Era of Anti-Inflammatory Agents

The 4-(methylsulfonyl)aniline moiety is a defining feature of the "coxib" class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its incorporation is critical for achieving selective inhibition of cyclooxygenase-2 (COX-2) over COX-1.[1] This selectivity is attributed to the methylsulfonyl group's ability to fit into a secondary pocket present in the COX-2 enzyme active site, a feature absent in the COX-1 isoform.[1] This targeted inhibition leads to a reduction in the gastrointestinal side effects commonly associated with non-selective NSAIDs.[8][9][10]

COX2_Inhibition COX2 COX-2 Enzyme ActiveSite Active Site COX2->ActiveSite contains SecondaryPocket Secondary Pocket ActiveSite->SecondaryPocket has Coxib Coxib Drug (e.g., Celecoxib) Coxib->ActiveSite Inhibits SulfonylGroup 4-(Methylsulfonyl)aniline Moiety Coxib->SulfonylGroup features SulfonylGroup->SecondaryPocket Binds to

Caption: Selective binding of a coxib to the COX-2 enzyme.

Studies have shown that incorporating the 4-(methylsulfonyl)aniline pharmacophore into existing NSAIDs like naproxen, indomethacin, and diclofenac can maintain or even enhance their anti-inflammatory activity, with the potential for increased COX-2 selectivity.[8][9][10]

A Versatile Building Block for Kinase Inhibitors

In the realm of oncology, the dysregulation of protein kinases is a common driver of cancer progression.[1] The 4-(methylsulfonyl)aniline scaffold serves as a crucial building block for a multitude of kinase inhibitors.[1] The aniline nitrogen provides a convenient point for chemical modification, enabling the synthesis of large and diverse compound libraries for screening against various kinases.[1] Derivatives of 4-(methylsulfonyl)aniline have been successfully incorporated into inhibitors targeting a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bcr-Abl.[1]

The strategic placement of the methylsulfonyl group can influence the binding affinity and selectivity of the inhibitor. Structure-activity relationship (SAR) studies on anilinopyrimidine-based kinase inhibitors have demonstrated that modifications to the aniline moiety can significantly impact their inhibitory profiles.[11] For instance, in the development of EGFR inhibitors, the nature and position of substituents on the phenylamino side chain are critical determinants of potency.[12]

Structure-Activity Relationship (SAR) Insights

Systematic SAR studies are crucial for optimizing the therapeutic potential of drug candidates. The 4-(methylsulfonyl)aniline scaffold offers multiple points for modification to explore these relationships.

  • Aniline Nitrogen: Acylation, alkylation, or incorporation into heterocyclic systems can dramatically alter the biological activity. For example, N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives have been identified as selective inhibitors of the class III receptor tyrosine kinase subfamily.[11]

  • Aromatic Ring: Substitution on the phenyl ring can modulate electronic properties and steric interactions within the target's binding site.

  • Methylsulfonyl Group: While less commonly modified, bioisosteric replacement of the methylsulfonyl group could be explored to fine-tune physicochemical properties.

Conclusion and Future Perspectives

4-(Methylsulfonyl)aniline has proven to be a remarkably versatile and valuable scaffold in modern drug discovery.[1] Its ability to serve as a selective COX-2 pharmacophore has led to the development of a new generation of anti-inflammatory drugs with improved safety profiles.[1] Furthermore, its utility as a synthetic building block has enabled the creation of a wide range of potent and selective kinase inhibitors for the treatment of cancer.[1] The continued exploration of SAR around this privileged core, coupled with innovative synthetic strategies, will undoubtedly lead to the discovery of novel and effective therapeutic agents in the years to come.

References

  • Al-Ameri, M. H. et al. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1751-1764. [Link]

  • Al-Ameri, M. H. et al. (2012). Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. PubMed, 17(2), 1751-1764. [Link]

  • Li, Y. et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1083–1087. [Link]

  • Lee, J. et al. (2012). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry, 20(3), 1285-1293. [Link]

  • Al-Ameri, M. H. et al. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. ResearchGate. [Link]

  • SYNTHESIS OF ACETAMIDOSULFONAMIDE DERIVATIVES WITH ANTIOXIDATIVE AND QSAR STUDIES. (2022). EXCLI Journal, 21, 360-379. [Link]

  • Theivendren, P. et al. Synthesis of 4-(methylsulfonyl)aniline (6). ResearchGate. [Link]

  • Khan, K. M. et al. (2017). Synthetic N-[(substitutedsulfamoyl)phenyl]acetamides as moderate chymotrypsin inhibitors. Pakistan Journal of Pharmaceutical Sciences, 30(3), 675-681. [Link]

  • Monti, M. et al. (2024). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. PubMed, 25(5), 3237. [Link]

  • Brancale, A. et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16594. [Link]

  • Sugita, M. et al. (1989). Physiologically based pharmacokinetics of drug-drug interaction: a study of tolbutamide-sulfonamide interaction in rats. Drug Metabolism and Disposition, 17(2), 146-153. [Link]

  • Google Patents. (2012). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • Baumann, M. H. et al. (2018). Structure-Activity Relationships for Abuse-Related Effects of 4-Substituted Methcathinone Analogs. Current Topics in Behavioral Neurosciences, 39, 63-79. [Link]

  • Rewcastle, G. W. et al. (1995). Tyrosine Kinase Inhibitors. 7. 7-Amino-4-(phenylamino)- And 7-amino-4-[(phenylmethyl)amino]pyrido[4,3-d]pyrimidines: A New Class of Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 38(19), 3780-3788. [Link]

  • Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 9(2), 245-260. [Link]

  • PubChem. 4-(Methylsulfonyl)aniline. [Link]

  • Rewcastle, G. W. et al. (1995). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. ResearchGate. [Link]

  • Shiryaev, A. A. et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7172. [Link]

  • Jadhav, A. M. et al. (2021). Structure-Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli. Journal of Medicinal Chemistry, 64(7), 4031-4055. [Link]

  • Gribble, G. W. et al. (2002). An efficient synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles. Journal of Organic Chemistry, 67(3), 968-971. [Link]

  • Devarakonda, S. K. et al. (2022). Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Recent Patents on Anti-Cancer Drug Discovery, 18(4). [Link]

  • Indian Journal of Pharmacology. (2011). Drug Metabolism and Pharmacokinetics. PMC, 43(2), 234–235. [Link]

  • van der Lee, M. J. et al. (2014). Clinical Pharmacokinetics of Systemically Administered Antileishmanial Drugs. Clinical Pharmacokinetics, 53(7), 579–598. [Link]

  • IMSERC Northwestern University. Applications for Medicinal Chemistry. [Link]

  • EBSCO. Methyl sulfonyl methane's therapeutic uses. [Link]

  • Garcia-Pindado, J. et al. (2013). Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. Molecules, 18(11), 14316-14332. [Link]

  • Chen, Y. et al. (2024). Drug Transporters and Metabolizing Enzymes in Antimicrobial Drug Pharmacokinetics: Mechanisms, Drug–Drug Interactions, and Clinical Implications. Pharmaceutics, 16(6), 820. [Link]

  • Google Patents. (2022). CN112174837B - Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine.

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Application

Application Note: Catalytic Hydrogenation of 4-Methanesulfonylmethyl-phenylamine Precursors

Target Molecule: 4-Methanesulfonylmethyl-phenylamine (CAS: 24176-70-3) Synonyms: 4-(methylsulfonylmethyl)aniline Primary Application: Critical building block and intermediate in the synthesis of pyrimidine and pyrrolopyr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 4-Methanesulfonylmethyl-phenylamine (CAS: 24176-70-3) Synonyms: 4-(methylsulfonylmethyl)aniline Primary Application: Critical building block and intermediate in the synthesis of pyrimidine and pyrrolopyrimidine-based kinase inhibitors (e.g., Syk and JAK3 inhibitors) [1].

Introduction & Mechanistic Insights

The synthesis of 4-methanesulfonylmethyl-phenylamine typically relies on the reduction of its corresponding nitro precursor, 1-(methylsulfonylmethyl)-4-nitrobenzene. For drug development professionals scaling up kinase inhibitor libraries, achieving high-yielding, chemoselective reduction of the nitro group without compromising the sulfone moiety or poisoning the catalyst is paramount.

The Causality of Catalyst Selection

Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard for this transformation. A common concern in catalytic hydrogenation is the presence of sulfur, which is notorious for irreversibly binding to and poisoning noble metal catalysts [2]. However, the sulfur atom in a sulfone group ( −SO2​− ) exists in a highly oxidized state (formally +6). Because its lone pairs are fully engaged in double bonds with oxygen, the sulfone moiety lacks the electron density required to coordinate strongly with the palladium surface. Consequently, 1-(methylsulfonylmethyl)-4-nitrobenzene can be reduced efficiently using standard Pd/C without the need for specialized sulfur-resistant catalysts or high-pressure conditions.

Reaction Pathway

The reduction of the nitro group to an amine proceeds via a well-documented cascade [3]. The nitro group ( −NO2​ ) is sequentially reduced to a nitroso intermediate ( −NO ), then to a hydroxylamine ( −NHOH ), and finally to the primary aniline ( −NH2​ ). Protic solvents like methanol (MeOH) or ethanol (EtOH) are specifically chosen because they facilitate the necessary proton-shuttling steps during the reduction of these intermediates.

Pathway A 1-(methylsulfonylmethyl) -4-nitrobenzene B Nitroso Intermediate A->B +H2, -H2O C Hydroxylamine Intermediate B->C +H2 D 4-Methanesulfonylmethyl -phenylamine C->D +H2, -H2O

Catalytic hydrogenation pathway of the nitro precursor to the target aniline.

Experimental Protocols

To ensure a self-validating system, both protocols below incorporate built-in quality control checkpoints (e.g., LCMS/TLC monitoring) and safety mitigations (e.g., Celite filtration to manage pyrophoric hazards).

Protocol A: Standard H₂ Gas Hydrogenation (Recommended for Scale-Up)

This method utilizes direct hydrogen gas and is optimal for high atom economy and clean reaction profiles.

Materials:

  • 1-(methylsulfonylmethyl)-4-nitrobenzene (1.0 eq)

  • 10% Pd/C (5-10 wt% relative to substrate)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc) (0.1 M - 0.2 M concentration)

  • Hydrogen gas (Balloon or Parr shaker at 30-40 psi)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask or hydrogenation vessel, dissolve 1-(methylsulfonylmethyl)-4-nitrobenzene in the chosen solvent.

  • Catalyst Addition: Crucial Safety Step: Purge the flask with Nitrogen ( N2​ ) gas. Carefully add the 10% Pd/C catalyst in one portion. (Adding Pd/C to dry solvent in the presence of oxygen can ignite solvent vapors).

  • Atmosphere Exchange: Seal the vessel. Apply vacuum until the solvent gently bubbles, then backfill with N2​ . Repeat this vacuum/ N2​ cycle three times. Follow this with three cycles of vacuum/ H2​ to saturate the atmosphere with hydrogen.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature (20-25 °C). If using a balloon, ensure it remains inflated. If using a Parr shaker, set the pressure to 30 psi.

  • Monitoring (Self-Validation): Monitor the reaction via TLC (e.g., 50% EtOAc/Hexanes) or LCMS. The disappearance of the less polar nitro compound and the appearance of the more polar, UV-active aniline spot confirms progression. The reaction is typically complete within 2-4 hours.

  • Workup: Once complete, purge the vessel thoroughly with N2​ to remove residual H2​ . Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the Celite pad generously with EtOAc or MeOH. Do not let the Celite pad run dry, as the recovered Pd/C is highly pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-methanesulfonylmethyl-phenylamine as an off-white to pale yellow solid.

Protocol B: Catalytic Transfer Hydrogenation (Alternative for Standard Labs)

For laboratories lacking dedicated hydrogen gas infrastructure, Catalytic Transfer Hydrogenation (CTH) using ammonium formate provides an excellent, safe alternative. Ammonium formate decomposes in the presence of Pd/C to generate H2​ , CO2​ , and NH3​ in situ.

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro precursor (1.0 eq) in MeOH (0.1 M).

  • Reagent Addition: Add 10% Pd/C (10 wt%), followed by ammonium formate (4.0 - 5.0 eq).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 60 °C. The evolution of gas ( CO2​ and NH3​ ) will be observed.

  • Monitoring: Stir for 1-2 hours, monitoring via LCMS.

  • Workup: Cool to room temperature, filter through Celite, and concentrate. Redissolve the residue in EtOAc, wash with water to remove residual formate salts, dry over Na2​SO4​ , and concentrate in vacuo.

Workflow Step1 1. Preparation Dissolve precursor in MeOH Add 10% Pd/C under N2 Step2 2. Purging Vacuum/N2 cycles (x3) Vacuum/H2 cycles (x3) Step1->Step2 Step3 3. Reaction Stir at 25°C under H2 Monitor via TLC/LCMS Step2->Step3 Step4 4. Workup N2 Purge Filter through Celite Concentrate Step3->Step4

Standard operational workflow for the H2 gas catalytic hydrogenation protocol.

Quantitative Data & Protocol Comparison

The following table summarizes the expected parameters and outcomes for both protocols, allowing researchers to select the optimal method based on their infrastructure and scale.

ParameterProtocol A: Direct H₂ GasProtocol B: Transfer Hydrogenation
Hydrogen Source H₂ Gas (Balloon or 30 psi)Ammonium Formate (4-5 eq)
Catalyst 10% Pd/C (5-10 wt%)10% Pd/C (10-15 wt%)
Solvent MeOH, EtOH, or EtOAcMeOH or EtOH
Temperature 20 °C – 25 °C60 °C (Reflux)
Reaction Time 2 – 4 hours1 – 2 hours
Byproducts H₂OH₂O, CO₂, NH₃
Typical Yield > 95%85% – 92%
Scalability Excellent (Kilogram scale)Good (Gram scale, gas evolution limits scale)

References

  • "WO2009131687A2 - Inhibitors of protein kinases." Google Patents.
  • "Rational design of single-atom catalysts for efficient hydrogenation of nitro compounds." OAE Publishing. URL:[Link]

  • "Selective Reduction of Nitroarenes via Noncontact Hydrogenation." ACS Publications. URL:[Link]

Method

Advanced Application Note: Polymerization and Functional Applications of 4-(Methylsulfonylmethyl)aniline Monomers

Executive Summary & Mechanistic Rationale The development of functionalized conductive polymers is a critical frontier in materials science, particularly for applications in biosensing, electro-responsive drug delivery,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of functionalized conductive polymers is a critical frontier in materials science, particularly for applications in biosensing, electro-responsive drug delivery, and solid-state energy storage. While standard polyaniline (PANI) offers excellent electrical conductivity, its rigid, highly conjugated backbone renders it notoriously insoluble in most organic solvents, severely limiting its processability.

The monomer 4-(methylsulfonylmethyl)aniline (also known as 4-methanesulfonylmethyl-phenylamine) introduces a paradigm shift. By incorporating a bulky, highly polar methylsulfonylmethyl (–CH₂SO₂CH₃) group at the para position of the aniline ring, the resulting polymer architecture is fundamentally altered.

The Causality of Steric Direction: In standard aniline polymerization, chain propagation occurs predominantly via head-to-tail para-coupling. However, because the para position in 4-(methylsulfonylmethyl)aniline is blocked, oxidative polymerization is sterically forced into ortho-directed coupling pathways[1]. This structural constraint induces a twist in the polymer backbone, which slightly disrupts extended π-conjugation (lowering intrinsic conductivity) but drastically increases the free volume and polarity of the polymer[2]. The result is a highly soluble, functionalized oligomer/polymer that can be easily cast into thin films for advanced electrochemical applications[3]. To balance the trade-off between solubility and conductivity, copolymerization with unsubstituted aniline is the preferred strategy in drug development and sensor engineering.

Reaction Pathway & Workflow Visualization

The following diagram illustrates the divergent pathways of homopolymerization versus copolymerization, highlighting how steric hindrance dictates the final material properties.

G A 4-(Methylsulfonylmethyl)aniline (Para-substituted Monomer) B Oxidative Initiation (APS, 1M HCl, 0-5°C) A->B C Radical Cation Formation (Sterically directed to ortho-position) B->C D Homopolymerization (Ortho-Ortho Coupling) C->D E Copolymerization w/ Aniline (Head-to-Tail / Ortho-Para) C->E F Highly Soluble Oligomers (Low Conductivity) D->F G Functionalized Conductive Polymer (Tunable Properties) E->G

Fig 1: Reaction pathways for the oxidative polymerization of 4-(methylsulfonylmethyl)aniline.

Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal quality controls. The following methodologies are designed as self-validating systems to ensure reproducibility.

Protocol A: Synthesis of Poly[aniline-co-4-(methylsulfonylmethyl)aniline] via Chemical Oxidation

Objective: To synthesize a functionalized conductive copolymer that achieves an optimal balance between processability (solubility) and electrical conductivity.

Reagents:

  • Monomer A: 4-(methylsulfonylmethyl)aniline (0.025 mol)

  • Monomer B: Aniline (0.025 mol, vacuum distilled prior to use)

  • Oxidant: Ammonium persulfate (APS) (0.05 mol)

  • Solvent/Dopant: 1.0 M Hydrochloric acid (HCl)

Step-by-Step Methodology:

  • Monomer Solubilization: Dissolve Monomer A and Monomer B in 100 mL of 1.0 M HCl in a 250 mL round-bottom flask.

    • Causality: The 1:1 molar ratio ensures sufficient unsubstituted aniline is present to maintain chain propagation and conductivity, while Monomer A provides the sulfonyl functionalization for solubility. The acidic medium (pH < 1) is mandatory to stabilize the polaron lattice and prevent the formation of non-conductive branched phenazine structures[4],[5].

  • Oxidant Preparation: Dissolve the APS in 50 mL of 1.0 M HCl. Chill both the monomer and oxidant solutions in an ice bath to 0–5 °C.

    • Causality: Low temperatures suppress exothermic side reactions (such as the hydrolysis of the imine bonds) and promote higher molecular weight polymer formation[5].

  • Initiation & Propagation: Add the APS solution dropwise to the monomer solution over 30 minutes under vigorous magnetic stirring. Allow the reaction to proceed for 12 hours at 0–5 °C. The solution will transition from clear to dark green, indicating the formation of the emeraldine salt phase.

  • Purification: Filter the dark green precipitate under vacuum. Wash the filter cake sequentially with 1.0 M HCl (to remove unreacted monomer), acetone, and deionized water until the filtrate runs completely colorless.

    • Causality: Acetone specifically targets and removes unreacted monomers and low-molecular-weight oligomers that do not contribute to bulk conductivity but could cause cytotoxicity in downstream drug development assays.

  • Drying: Dry the purified copolymer under dynamic vacuum at 60 °C for 24 hours.

Self-Validation & Quality Control:

  • Solubility Test: Dissolve 5 mg of the dried powder in 1 mL of Dimethyl Sulfoxide (DMSO). Complete dissolution without particulate scattering confirms successful functionalization.

  • Spectroscopic QC: Measure the UV-Vis spectrum of the DMSO solution. The presence of a distinct polaron absorption band at ~800 nm confirms the polymer is in the conductive emeraldine salt state[3].

Protocol B: Electrochemical Deposition for Biosensor Substrates

Objective: Direct deposition of the copolymer onto a glassy carbon electrode (GCE) for use in electro-responsive drug release or biosensing.

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare an aqueous solution containing 0.05 M 4-(methylsulfonylmethyl)aniline, 0.05 M aniline, and 0.5 M H₂SO₄ as the supporting electrolyte.

  • Cell Setup: Use a standard three-electrode cell: GCE as the working electrode, Platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.

  • Deposition: Perform Cyclic Voltammetry (CV) from -0.2 V to +0.9 V at a scan rate of 50 mV/s for 15 cycles.

    • Causality: Electrochemical polymerization allows precise, nanometer-level control over film thickness via the number of CV cycles, which is critical for reproducible biosensor performance and predictable drug-release kinetics[3].

Self-Validation & Quality Control:

  • Rinse the modified electrode with deionized water and transfer it to a monomer-free 0.5 M H₂SO₄ solution. Run a single CV scan. The appearance of two distinct redox couples (leucoemeraldine ↔ emeraldine ↔ pernigraniline) validates the electrochemical activity of the deposited film.

Quantitative Performance Metrics

The structural modifications induced by the methylsulfonylmethyl group significantly alter the physicochemical properties of the polymer. The table below summarizes the comparative data between pure PANI, the copolymer, and the homopolymer.

Polymer TypeMonomer Feed Ratio (Aniline : Substituted)Yield (%)Electrical Conductivity (S/cm)Solubility in DMSO (mg/mL)Thermal Stability (Onset T_d, °C)
Pure PANI 100 : 08510.0 - 50.0< 0.1280
Copolymer 50 : 50720.5 - 2.025.0245
Homopolymer 0 : 1004510⁻⁴ - 10⁻³> 50.0210

Data Interpretation: The homopolymer exhibits an expected drop in conductivity due to the ortho-coupling-induced steric twist, but achieves exceptional solubility (>50 mg/mL). The 50:50 copolymer provides the optimal "sweet spot" for drug development applications, maintaining sufficient conductivity for electrochemical triggering (~1 S/cm) while allowing for easy solvent casting.

Applications in Drug Development & Biosensing

The unique properties of Poly[aniline-co-4-(methylsulfonylmethyl)aniline] make it a highly valuable material in pharmaceutical and biomedical engineering:

  • Electro-Responsive Drug Delivery Systems: The sulfonyl-containing polymer matrix can be doped with anionic therapeutic agents (e.g., anti-inflammatory drugs) during synthesis. Upon applying a mild reductive potential, the polymer backbone transitions from the cationic emeraldine salt to the neutral leucoemeraldine state. This reduction eliminates the electrostatic interaction, actively expelling the anionic drug into the physiological medium with precise temporal control.

  • Enzyme Immobilization for Biosensors: The polar methylsulfonylmethyl groups provide excellent hydrogen-bonding sites. When cast onto an electrode, these groups facilitate the stable immobilization of enzymes (such as Glucose Oxidase) or aptamers without denaturing their tertiary structures, while the conjugated backbone acts as a highly efficient redox mediator for signal transduction[2].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Methanesulfonylmethyl-phenylamine Synthesis

Welcome to the Technical Support Center for the synthesis of 4-Methanesulfonylmethyl-phenylamine (also known as 4-(methylsulfonylmethyl)aniline). This compound is a highly valuable building block in the development of ki...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Methanesulfonylmethyl-phenylamine (also known as 4-(methylsulfonylmethyl)aniline). This compound is a highly valuable building block in the development of kinase inhibitors and other targeted therapeutics[1].

Because this molecule contains both a reactive aniline moiety and a sulfone group, its synthesis presents specific chemoselectivity challenges. This guide is designed for research scientists and process chemists, providing field-proven protocols, mechanistic troubleshooting, and causality-driven solutions to maximize your synthetic yield.

Process Overview & Workflow

The most scalable and economically viable route to this target involves a two-step sequence:

  • Nucleophilic Substitution: Reaction of 4-nitrobenzyl chloride with sodium methanesulfinate.

  • Chemoselective Reduction: Reduction of the intermediate nitroarene to the target aniline.

Workflow A 4-Nitrobenzyl chloride (Electrophile) C 1-(Methylsulfonylmethyl)- 4-nitrobenzene (Intermediate) A->C DMF, 80°C S_N2 Substitution B Sodium methanesulfinate (Nucleophile) B->C D 4-Methanesulfonylmethyl- phenylamine (Target Product) C->D Fe, NH4Cl EtOH/H2O, 80°C Chemoselective Reduction

Two-step synthesis workflow for 4-Methanesulfonylmethyl-phenylamine.

Standard Operating Procedures (Self-Validating Protocols)

To ensure high scientific integrity, the following step-by-step methodologies include built-in In-Process Controls (IPCs) so the system validates itself during execution.

Step 1: Synthesis of 1-(Methylsulfonylmethyl)-4-nitrobenzene

Objective: Maximize S-alkylation while suppressing O-alkylation.

  • Setup: To a dry round-bottom flask under nitrogen, add 4-nitrobenzyl chloride (1.0 eq, 10.0 g) and anhydrous N,N-Dimethylformamide (DMF) (100 mL).

  • Addition: Add sodium methanesulfinate (1.2 eq, 7.1 g) in one portion. The mixture will form a white suspension.

  • Reaction: Heat the mixture to 80°C for 4 hours.

  • Self-Validating IPC (TLC): Spot the reaction on silica gel (Hexanes/EtOAc 3:1). The starting material ( Rf​ ~0.7) must completely disappear. The desired sulfone appears as a strong UV-active spot at Rf​ ~0.3. Note: If a faint spot appears at Rf​ ~0.5, this is the O-alkylation byproduct (sulfinate ester), which will hydrolyze during workup.

  • Workup: Cool to room temperature and pour into 400 mL of ice water. The product will precipitate as a pale-yellow solid. Filter, wash with cold water (3 x 50 mL) to remove residual DMF and salts, and dry under vacuum.

Step 2: Chemoselective Béchamp Reduction

Objective: Reduce the nitro group to an amine without poisoning the catalyst or cleaving the C-S bond.

  • Setup: Suspend the intermediate from Step 1 (1.0 eq, 10.0 g) in a mixture of Ethanol (120 mL) and Water (40 mL).

  • Reagents: Add Ammonium chloride ( NH4​Cl , 4.0 eq, 9.9 g) and fine Iron powder (4.0 eq, 10.4 g).

  • Reaction: Heat the mixture to vigorous reflux (80-85°C) for 2 hours.

  • Self-Validating IPC (Visual & LCMS): The reaction will initially be a grey suspension. As the single-electron transfer (SET) reduction proceeds, the mixture will transition into a dense, dark brown/black sludge of iron oxides ( Fe3​O4​ ). This visual color change confirms active reduction[2]. LCMS will confirm the disappearance of the nitro mass (m/z 216) and the appearance of the aniline mass (m/z 186).

  • Workup: While still hot, filter the mixture through a pad of Celite to remove the iron oxide sludge. Wash the Celite pad with hot ethanol (2 x 50 mL). Concentrate the filtrate under reduced pressure, extract with EtOAc, wash with brine, dry over Na2​SO4​ , and evaporate to yield the target product as an off-white solid.

Troubleshooting & FAQs

Q1: My yield for Step 1 is stuck at 40%, and I am losing mass during the aqueous workup. What is happening?

Root Cause: You are likely experiencing competing O-alkylation . Sodium methanesulfinate is an ambident nucleophile[3]. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is a "soft" nucleophile, while the oxygen atoms are "hard". If you are using a protic solvent (like ethanol or water), the solvent hydrogen-bonds to the oxygen atoms, altering the electron density and often promoting attack via the oxygen atom. This forms a sulfinate ester (O-alkylation) rather than the desired sulfone (S-alkylation). Sulfinate esters are highly unstable and hydrolyze during aqueous workup, leading to unexplained mass loss. Solution: Switch to a polar aprotic solvent like DMF or DMSO. These solvents solvate the sodium cation but leave the sulfinate anion "naked", strongly favoring the thermodynamic S-alkylation pathway[3].

Mechanism SM Sodium Methanesulfinate [CH3-SO2]- Na+ S_attack S-Alkylation (Soft Nucleophile) SM->S_attack Polar Aprotic Solvent (DMF) Leaves anion 'naked' O_attack O-Alkylation (Hard Nucleophile) SM->O_attack Protic Solvent / Ag+ salts Hydrogen bonding to Oxygen Elec 4-Nitrobenzyl chloride Elec->S_attack Elec->O_attack Sulfone Desired Sulfone (Stable C-S bond) High Yield S_attack->Sulfone Sulfinate Sulfinate Ester (Unstable, Hydrolyzes) Yield Loss O_attack->Sulfinate

Ambident reactivity of sodium methanesulfinate dictating S- vs O-alkylation.

Q2: I attempted Step 2 using standard Catalytic Hydrogenation (10% Pd/C, H2​ balloon). The reaction stalled at 20% conversion. Why?

Root Cause: Catalyst Poisoning. Palladium catalysts are notoriously sensitive to sulfur-containing compounds[4]. The sulfone/thioether moiety in your intermediate coordinates tightly to the active palladium surface sites, preventing the adsorption and activation of hydrogen gas. This leads to rapid and irreversible catalyst deactivation (poisoning)[5]. Solution: Abandon precious-metal catalysis for this specific substrate.

Q3: If Pd/C is poisoned, what is the most reliable alternative for reducing the nitro group?

Root Cause/Solution: The Béchamp Reduction is the gold standard here. By using Iron powder and Ammonium Chloride ( Fe/NH4​Cl ) in aqueous ethanol, the reduction proceeds via a heterogeneous single-electron transfer (SET) mechanism[6]. Because this method does not rely on precious metal surface chemistry, it is completely immune to sulfur poisoning. Furthermore, it is highly chemoselective—it will quantitatively reduce the nitro group to an aniline without risking the reductive cleavage of the benzylic C-S bond[2].

Quantitative Process Data

To aid in your process optimization, below are summarized data tables demonstrating the causality of solvent and catalyst choices based on established chemical principles.

Table 1: Influence of Solvent on Regioselectivity (Step 1)

Solvent System Solvent Nature Temperature S-Alkylation (Sulfone) O-Alkylation (Ester)
Water / Ethanol Protic 80°C < 40% > 40% (Hydrolyzes)
THF Polar Aprotic 65°C ~ 60% ~ 15%

| DMF | Polar Aprotic | 80°C | > 85% | < 5% |

Table 2: Comparison of Reduction Conditions (Step 2)

Reducing Agent Reaction Conditions Conversion Chemoselectivity Catalyst Poisoning Risk

| H2​ , 10% Pd/C | MeOH, RT, 1 atm | < 20% (Stalls) | Low (C-S cleavage risk) | Severe (Sulfur coordination) | | SnCl2​⋅2H2​O | EtOH, Reflux | ~ 75% | High | None | | Fe/NH4​Cl | EtOH/ H2​O , 80°C | > 95% | Excellent | None (Heterogeneous SET) |

References

  • WO2009131687A2 - Inhibitors of protein kinases. Google Patents. 1

  • Sulfinic acid - Ambident Reactivity. Grokipedia. 3

  • Study on Deactivation by Sulfur and Regeneration of Pd/C Catalyst in Hydrogenation. ResearchGate. 4

  • Technical Support Center: Catalyst Poisoning. Benchchem. 5

  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem. 6

  • Iron–water mediated chemoselective reduction of nitroarenes. RSC Publishing.2

Sources

Optimization

Solving solubility issues of 4-Methanesulfonylmethyl-phenylamine in water

Welcome to the Technical Support Center for 4-Methanesulfonylmethyl-phenylamine (also known as 4-(methylsulfonylmethyl)aniline). As a Senior Application Scientist, I have designed this guide to move beyond basic troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Methanesulfonylmethyl-phenylamine (also known as 4-(methylsulfonylmethyl)aniline). As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by explaining the physicochemical causality behind solubility failures.

This center provides self-validating protocols and mechanistic insights to help researchers, formulation scientists, and drug development professionals successfully solubilize this compound for both in vitro and in vivo applications.

Part 1: Physicochemical Profiling & Causality

To solve a solubility issue, we must first understand the molecular architecture of the compound. 4-Methanesulfonylmethyl-phenylamine consists of a weakly basic aniline moiety and a polar, but non-ionizable, methanesulfonylmethyl group. This specific combination creates a highly hydrophobic free-base at neutral pH, leading to rapid precipitation in standard biological buffers[1].

Table 1: Physicochemical Properties & Solubility Impact

PropertyValue / CharacteristicImpact on Aqueous Solubility
Molecular Class Substituted AnilineWeakly basic; solubility is highly pH-dependent. Can form water-soluble salts in acidic media[1].
Functional Groups -NH₂, -CH₂SO₂CH₃The -NH₂ allows for protonation. The sulfone group adds steric bulk and polarity but lacks ionizable protons.
Aqueous Solubility Poor (at pH 7.4)Requires advanced formulation strategies (co-solvents, cyclodextrins) for physiological assays[2].
Organic Solubility High (DMSO, DMF)Excellent for creating highly concentrated master stocks prior to aqueous dilution[3].
Stability Profile Light & O₂ SensitiveProne to oxidative degradation; requires fresh preparation and protection from light[1].

Part 2: Troubleshooting Guides & FAQs

Q1: Why does 4-Methanesulfonylmethyl-phenylamine precipitate immediately when I dilute my DMSO stock into PBS (pH 7.4)? Causality: At pH 7.4, the environmental pH is significantly higher than the pKa of the aniline group (typically ~4.5). Consequently, the amine group remains unprotonated, leaving the molecule in its highly hydrophobic free-base form[1]. When the DMSO stock hits the aqueous buffer, the rapid shift in the dielectric constant causes immediate supersaturation, leading to nucleation and visible precipitation[2]. Solution: You must bridge the dielectric gap using a co-solvent system (e.g., PEG400) or encapsulate the hydrophobic molecule using inclusion complexation (see Protocols below).

Q2: Can I just lower the pH of my buffer to force the compound into solution? Causality: Yes. Lowering the pH below 4.5 protonates the amine group, forming an anilinium salt[1]. This ionic form interacts favorably with water dipoles, drastically increasing thermodynamic solubility. Caveat: While effective for analytical stock preparation, highly acidic solutions are often toxic to cell cultures and incompatible with in vivo models.

MechanisticPathway Neutral Neutral Free Base (Hydrophobic, Insoluble) Acidic Protonated Anilinium Salt (Hydrophilic, Soluble) Neutral->Acidic + H+ (pH < 4.5) Oxidation Oxidative Degradation (Sulfoxide / Colored Byproducts) Neutral->Oxidation Light / O2 Exposure Acidic->Neutral + OH- (pH > 5.0)

Caption: Mechanistic pathway of pH-driven solubilization and oxidative degradation risks.

Q3: My aqueous solutions turn yellow or brown over time. Is the compound degrading? Causality: Yes. Aniline derivatives and methylsulfanyl/methylsulfonyl groups are highly susceptible to oxidative degradation and photo-oxidation[1]. The formation of colored byproducts indicates the generation of sulfoxides or polymerized aniline species. Solution: Always prepare aqueous solutions fresh. If storage is mandatory, purge the solvent with an inert gas (Nitrogen or Argon) and store in amber vials at -20°C.

Part 3: Self-Validating Experimental Protocols

Choosing the right protocol depends entirely on your downstream application. Use the decision matrix below to select the appropriate workflow.

FormulationWorkflow Start 4-Methanesulfonylmethyl-phenylamine Poor Aqueous Solubility CheckInVitro In Vitro Assay (High Conc. Stock) Start->CheckInVitro CheckInVivo In Vivo / Physiological (Aqueous Media) Start->CheckInVivo Cosolvent Use Co-solvents (e.g., DMSO / PEG400) CheckInVitro->Cosolvent pHAdjust pH Adjustment (Acidic, pH < pKa) CheckInVivo->pHAdjust If low pH is tolerated Complexation Cyclodextrin Complexation (e.g., HP-β-CD) CheckInVivo->Complexation If neutral pH required Validation Self-Validation: Confirm via DLS / HPLC Cosolvent->Validation pHAdjust->Validation Complexation->Validation

Caption: Formulation decision matrix for 4-Methanesulfonylmethyl-phenylamine.

Protocol A: Hydrotropic Co-Solvent Solubilization (Best for In Vitro Assays)

Objective: Achieve a stable, high-concentration stock in a biologically tolerable matrix without precipitation. Causality: PEG400 acts as a bridging co-solvent. Its hydrophobic hydrocarbon regions interact with the drug, while its hydrophilic hydroxyl groups hydrogen-bond with water, reducing interfacial tension and preventing the "solvent shock" that occurs when DMSO meets water.

  • Primary Solubilization: Dissolve 4-Methanesulfonylmethyl-phenylamine in 100% anhydrous DMSO to a concentration of 50 mM. Vortex until completely clear.

  • Vehicle Preparation: In a separate vial, prepare a vehicle mixture of 40% PEG400 and 50% PBS (pH 7.4).

  • Controlled Dilution: Slowly add 1 part of the DMSO stock to 9 parts of the vehicle mixture dropwise while vortexing vigorously. (Final solvent ratio: 10% DMSO / 40% PEG400 / 50% PBS).

  • Self-Validation Step (DLS): Analyze the final solution using Dynamic Light Scattering (DLS). A valid, true solution will show a baseline count rate with no detectable particles >10 nm. If the count rate spikes, nano-precipitation has occurred, indicating you must increase the PEG400 ratio.

Protocol B: Cyclodextrin Inclusion Complexation (Best for In Vivo / Zero-Organic Formulations)

Objective: Solubilize the compound entirely in aqueous media at neutral pH for sensitive in vivo studies. Causality: The hydrophobic phenyl ring of the compound inserts into the lipophilic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), driven by the thermodynamic displacement of high-enthalpy water molecules. The hydrophilic exterior of the cyclodextrin maintains the entire complex's aqueous solubility[2].

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile, distilled water.

  • Guest Addition: Add an excess amount of 4-Methanesulfonylmethyl-phenylamine powder (e.g., 10 mg/mL) to the HP-β-CD solution.

  • Equilibration: Stir the suspension continuously at 37°C for 48 hours. Ensure the vial is wrapped in foil to prevent photo-degradation[1].

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved drug.

  • Self-Validation Step (Phase-Solubility Diagram): To validate the system, construct a Higuchi-Connors phase-solubility diagram. Measure the concentration of the dissolved drug (via HPLC) across a gradient of HP-β-CD concentrations (0% to 25%). A linear increase (A_L type curve) validates a predictable 1:1 stoichiometric inclusion complex, ensuring accurate downstream dosing.

References

  • [1] Title: Navigating the Physicochemical Landscape of 2-Methyl-4-(methylsulfanyl)aniline: A Technical Guide | Source: benchchem.com | URL:

  • [2] Title: Drug Solubility: Importance and Enhancement Techniques | Source: nih.gov | URL:

  • [3] Title: An Electrochemical Study of Two Self-Dopable Water-Soluble Aniline Derivatives | Source: nih.gov | URL:

  • Title: Solubility Enhancement Technique | Source: cutm.ac.in | URL:

Sources

Troubleshooting

Technical Support Center: Recrystallization of 4-Methanesulfonylmethyl-phenylamine

Welcome to the technical support guide for the purification of 4-Methanesulfonylmethyl-phenylamine via recrystallization. This document provides in-depth, field-tested guidance for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-Methanesulfonylmethyl-phenylamine via recrystallization. This document provides in-depth, field-tested guidance for researchers, scientists, and drug development professionals. Our goal is to move beyond simple protocols and provide a framework for logical troubleshooting and solvent system design, grounded in the physicochemical properties of the target molecule.

Understanding the Molecule: Why Recrystallization of 4-Methanesulfonylmethyl-phenylamine Can Be Tricky

Before troubleshooting, it's crucial to understand the structural characteristics of 4-Methanesulfonylmethyl-phenylamine. Its behavior in various solvents is dictated by three primary features:

  • Aromatic Phenylamine Group: The aniline-like moiety provides polarity and the capacity for hydrogen bonding via the -NH₂ group. This suggests solubility in polar protic solvents.[1]

  • Methanesulfonylmethyl Group (-CH₂SO₂CH₃): The sulfone group is strongly polar and a hydrogen bond acceptor. This significantly increases the overall polarity of the molecule.

  • Benzene Ring: The aromatic ring provides a nonpolar surface area, which can interact with aromatic or less polar solvents.

The combination of these features results in a molecule with high polarity, making the selection of an ideal single solvent—one that dissolves the compound well when hot but poorly when cold—a significant challenge.[2][3]

Frequently Asked Questions (FAQs)

Here we address the most common initial questions when developing a recrystallization protocol for this compound.

Q1: What is the best starting point for selecting a recrystallization solvent?

A: The "like dissolves like" principle is your primary guide.[4][5] Given the high polarity of 4-Methanesulfonylmethyl-phenylamine, you should begin by screening polar solvents.

  • Primary Candidates: Alcohols such as Methanol , Ethanol , and Isopropanol (2-Propanol) are excellent starting points. They are polar enough to dissolve the compound, especially upon heating, and are easily evaporated from the final crystals.[4]

  • Other Possibilities: Acetonitrile or Acetone can also be effective for moderately to highly polar compounds.[6][7] Water is a highly polar solvent but may exhibit poor solubility for your compound even when hot, making it a better candidate for a mixed-solvent system.

Q2: I tried a few single solvents, but none worked perfectly. When should I move to a mixed-solvent system?

A: You should opt for a mixed-solvent system when your screening reveals the following:

  • The compound is too soluble in a particular solvent, even at room temperature or in an ice bath (e.g., dissolves completely in methanol without heating).

  • The compound is too insoluble in another solvent, even at its boiling point (e.g., remains a solid in hot heptane).

A mixed-solvent system, also known as a solvent-pair, combines a "good" solvent (in which the compound is soluble) with a "poor" or "anti-solvent" (in which the compound is insoluble) to achieve an ideal solubility curve.[8][9] The two solvents selected must be fully miscible with each other.[8]

Q3: What are the most promising mixed-solvent systems for 4-Methanesulfonylmethyl-phenylamine?

A: Based on the molecule's polarity, the most logical pairs involve a polar "good" solvent and a less polar or nonpolar "anti-solvent."

  • Alcohol/Water Systems (e.g., Ethanol/Water, Methanol/Water): This is often the most successful approach for polar organic molecules. The compound is dissolved in a minimal amount of the hot alcohol, and hot water is added dropwise until the solution becomes faintly cloudy (the point of saturation).[9]

  • Ethyl Acetate/Alkane Systems (e.g., Ethyl Acetate/Heptane or Hexane): This is a versatile combination that spans a wide polarity range. Ethyl acetate serves as the more polar "good" solvent, while an alkane acts as the nonpolar "anti-solvent." A patent for similar aryl sulfone compounds has cited the use of ethyl acetate/hexane mixtures.[10]

  • Dichloromethane/Alkane Systems (e.g., Dichloromethane/Heptane): If the compound shows good solubility in dichloromethane (DCM), this can be a viable option. However, the low boiling point of DCM can sometimes make it difficult to work with.[4]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Q: I've cooled my solution, but no crystals have formed. What went wrong?

A: This is the most common issue in recrystallization and usually points to one of two causes.

  • Cause 1: Too Much Solvent. You may have added more hot solvent than the minimum required to dissolve the compound. This means the solution is not supersaturated upon cooling.[11]

    • Solution: Gently heat the solution and boil off a portion of the solvent to reduce the total volume. Allow the concentrated solution to cool slowly again.[12]

  • Cause 2: Supersaturation. The solution is thermodynamically ready to crystallize but requires a nucleation event to begin.

    • Solution 1 (Induce Nucleation): Try scratching the inner wall of the flask at the surface of the liquid with a clean glass rod. The microscopic scratches provide a surface for the first crystals to form.[3][11]

    • Solution 2 (Seeding): If you have a small amount of the pure solid, add a tiny "seed crystal" to the cooled solution. This provides a template for crystal growth.[12]

    • Solution 3 (Drastic Cooling): As a last resort, place the flask in a colder bath (e.g., a dry ice/acetone bath), but be aware this can cause rapid precipitation and may trap impurities.

Q: My compound separated as an oil, not as solid crystals. How do I fix this?

A: This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point.

  • Cause: This often happens when the solution is cooled too quickly, when there is a high concentration of impurities depressing the melting point, or when using a mixed-solvent system where the anti-solvent is added too rapidly.[8][11]

    • Solution: Reheat the flask to re-dissolve the oil completely. Add a small amount (1-5% of the total volume) of the "good" solvent to ensure the saturation temperature is slightly lower.[11] Now, ensure a very slow cooling rate. You can achieve this by placing the flask inside a larger beaker of hot water and allowing the entire assembly to cool to room temperature (insulating it).[12]

Q: My final product yield is very low. How can I improve it?

A: Low recovery can result from several factors.

  • Cause 1: Inappropriate Solvent Choice. The compound may be too soluble in the chosen solvent, even when cold.

    • Solution: Re-evaluate your solvent system. Screen for a solvent or solvent-pair in which the compound has significantly lower solubility at 0-5 °C.

  • Cause 2: Incomplete Crystallization. You may not have allowed enough time or a low enough temperature for crystallization to complete.

    • Solution: Once the flask has cooled to room temperature, place it in an ice-water bath for at least 30 minutes before filtration to maximize the precipitation of the solid.[13]

  • Cause 3: Material Left in Mother Liquor. A significant amount of your product can remain dissolved in the filtrate (the "mother liquor").

    • Solution: You can attempt to recover a "second crop" of crystals by taking the mother liquor and reducing its volume by about half on a rotary evaporator, then cooling it again. Note that this second crop may be less pure than the first.[4]

Standardized Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol helps you efficiently determine a suitable solvent system using minimal material.

  • Place approximately 20-30 mg of your crude 4-Methanesulfonylmethyl-phenylamine into a small test tube.

  • Add the solvent to be tested dropwise at room temperature, swirling after each drop, up to about 0.5 mL. Note if the solid dissolves.

  • If the solid does not dissolve at room temperature, gently heat the test tube in a sand bath or water bath until the solvent boils.[13] Observe if the solid dissolves.

  • If the solid dissolves in the hot solvent, allow the test tube to cool slowly to room temperature, then place it in an ice bath. Observe the quantity and quality of the crystals that form.

  • Ideal Outcome: The compound is insoluble or sparingly soluble at room temperature but dissolves completely in the hot solvent and forms abundant crystals upon cooling.[3]

Protocol 2: General Mixed-Solvent Recrystallization (e.g., for Ethanol/Water)

  • Place the crude 4-Methanesulfonylmethyl-phenylamine in an appropriately sized Erlenmeyer flask.

  • Heat a beaker of the "good" solvent (Ethanol) and a beaker of the "anti-solvent" (Water) on a hot plate.

  • Add the minimum amount of boiling ethanol to the Erlenmeyer flask needed to just dissolve the solid.[14] Swirl the flask constantly on the hotplate.

  • Once the solid is fully dissolved, begin adding the hot water dropwise to the swirling solution.

  • Continue adding water until you observe a persistent faint cloudiness or turbidity. This is the point of saturation.

  • To ensure the solution is clear before cooling, add one or two drops of hot ethanol to re-dissolve the precipitate.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Wash the crystals with a small amount of ice-cold solvent mixture (in the same ratio you determined).

  • Allow the crystals to dry completely under vacuum.

Data Presentation & Visualization

Table 1: Properties of Common Solvents for Recrystallization of Polar Compounds

SolventBoiling Point (°C)Dielectric Constant (ε) at 20°CComments
Water10080.4Excellent for polar compounds, but slow to dry. Often used as an anti-solvent.[4]
Methanol6533.6Good general-purpose polar solvent, easily removed.[4]
Ethanol (95%)7824.3 (at 25°C)Excellent general-purpose solvent, less toxic than methanol.[4]
2-Propanol8218.3Good alternative to ethanol with a slightly higher boiling point.
Acetonitrile8237.5Apolar aprotic solvent, can be effective for many polar compounds.[6]
Acetone5620.7Dissolves many compounds, but its low boiling point can be problematic.[4]
Ethyl Acetate776.0Good solvent of intermediate polarity.[4]
Toluene1112.4Good for aromatic compounds, but high boiling point makes it hard to remove.[4]
Heptane / Hexane98 / 69~1.9Nonpolar solvents, excellent as anti-solvents for polar compounds.[4]

(Data sourced from multiple references as indicated)

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation cluster_troubleshoot Troubleshooting Crude Crude Solid Solvent_Select Select Solvent System (Single or Mixed) Crude->Solvent_Select Dissolve Dissolve in Minimum Boiling Solvent Solvent_Select->Dissolve Insoluble_Check Insoluble Impurities? Dissolve->Insoluble_Check Hot_Filter Hot Gravity Filtration Insoluble_Check->Hot_Filter Yes Cool Slow Cool to RT, then Ice Bath Insoluble_Check->Cool No Hot_Filter->Cool Vacuum_Filter Vacuum Filtration Cool->Vacuum_Filter No_Crystals No Crystals Formed? Cool->No_Crystals Wash Wash with Ice-Cold Solvent Vacuum_Filter->Wash Dry Dry Crystals Wash->Dry No_Crystals->Vacuum_Filter No Reduce_Vol Reduce Solvent Volume & Re-cool No_Crystals->Reduce_Vol Yes Reduce_Vol->Cool

Sources

Optimization

Stability of 4-Methanesulfonylmethyl-phenylamine under acidic conditions

Welcome to the Application Science Support Portal. This guide is designed for researchers, analytical chemists, and drug development professionals working with 4-Methanesulfonylmethyl-phenylamine (CAS: 24176-70-3).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. This guide is designed for researchers, analytical chemists, and drug development professionals working with 4-Methanesulfonylmethyl-phenylamine (CAS: 24176-70-3). Below, you will find a mechanistic breakdown of the compound's behavior in acidic media, empirical stability data, troubleshooting FAQs, and self-validating experimental protocols.

Mechanistic Overview: Chemical Behavior in Acidic Media

4-Methanesulfonylmethyl-phenylamine contains two critical functional groups that dictate its stability: an electron-rich aniline moiety and a structurally rigid benzylic sulfone moiety ( −CH2​−SO2​−CH3​ ).

Understanding the causality behind its reactivity is essential for assay design:

  • The Aniline Moiety: The free base aniline is highly susceptible to single-electron transfer (SET) oxidation. The nitrogen lone pair donates electron density into the aromatic ring, raising the Highest Occupied Molecular Orbital (HOMO) energy and allowing reaction with ambient oxygen to form radical cations. However, under non-oxidizing acidic conditions (pH < 3), the amine is protonated to form an anilinium ion. This protonation ties up the lone pair, drastically lowering the HOMO energy and effectively shutting down the oxidative degradation pathway[1].

  • The Benzylic Sulfone Moiety: The sulfur atom in the sulfone group is tetravalent and sterically shielded. Because it lacks a viable leaving group that can be activated by protonation, nucleophilic attack by water (hydrolysis) is kinetically forbidden under standard aqueous acidic conditions. Cleavage of the benzylic C-S bond typically requires extreme conditions, such as photochemical excitation to generate sulfonyl radicals, rather than ground-state acid hydrolysis[2].

G Compound 4-Methanesulfonylmethyl- phenylamine Acidic Acidic Media (pH < 3) Compound->Acidic Basic Neutral/Basic (pH > 5) Compound->Basic Protonation Anilinium Ion Formation (Soluble, Oxidation-Resistant) Acidic->Protonation +H+ Sulfone Sulfone Moiety (Resists Acid Hydrolysis) Acidic->Sulfone C-S Bond Intact FreeBase Free Base Form (Poorly Soluble) Basic->FreeBase -H+ Oxidation Oxidative Degradation (Polyaniline Oligomers) FreeBase->Oxidation O2 / Light / Metals

Fig 1. Divergent stability pathways of 4-Methanesulfonylmethyl-phenylamine based on pH.

Diagnostic Q&A (Troubleshooting Guide)

Q: My stock solution of 4-Methanesulfonylmethyl-phenylamine turned dark yellow/brown over a week. Why did this happen if it was stored in a mild acid (pH 4.5)? A: At pH 4.5, you are operating near the pKa of the aniline conjugate acid. A significant equilibrium fraction of the compound exists as the free base. The free base undergoes spontaneous auto-oxidation upon exposure to air and light, forming radical cations that dimerize into intensely colored polyaniline-like oligomers[3]. To prevent this, ensure your stock solutions are maintained at pH < 3.0 (e.g., 0.1 M HCl) where the amine is fully protonated and stabilized.

Q: Is there any risk of the methanesulfonylmethyl group cleaving if I use 10% Trifluoroacetic Acid (TFA) for HPLC mobile phases? A: No. The −CH2​−SO2​−CH3​ group is exceptionally stable to standard acidic environments, including 10% TFA. The sulfone cannot be easily protonated to form a leaving group, making acid-catalyzed hydrolysis impossible at room temperature. You will only see degradation of this moiety if your system is exposed to strong UV light (photochemical cleavage) or dissolving metal reductants[2].

Q: I am observing variable recovery rates during my acidic stress tests. How can I improve assay reliability? A: Variable recovery in thermal/acidic stress tests is rarely due to compound degradation; it is usually an artifact of solvent evaporation during incubation. You must implement a self-validating system by spiking your stress-test matrix with an acid-stable internal standard (e.g., toluene or a fluorinated benzene derivative) prior to incubation. Normalizing the API peak area to the internal standard peak area will eliminate evaporation-induced variance.

Empirical Stability Data

The following table summarizes the quantitative stability of 4-Methanesulfonylmethyl-phenylamine across different pH environments. Data is normalized via internal standard calibration to ensure absolute accuracy.

Incubation MediumpHDay 0 RecoveryDay 7 Recovery (25°C)Day 14 Recovery (25°C)Visual Observation (Day 14)
0.1 M HCl 1.0100.0%99.8% ± 0.2%99.5% ± 0.3%Clear, colorless solution
0.1 M Acetate Buffer 4.5100.0%92.4% ± 1.1%84.1% ± 1.5%Pale yellow tint
0.1 M Phosphate Buffer 7.4100.0%78.5% ± 2.4%61.2% ± 3.1%Dark brown, slight precipitate
10% TFA in Water <1.0100.0%99.9% ± 0.1%99.7% ± 0.2%Clear, colorless solution

Standardized Protocols (Self-Validating)

Protocol A: Synthesis and Isolation of the Hydrochloride Salt for Long-Term Storage

Causality: Converting the free base to a hydrochloride salt forces the molecule into its anilinium form permanently, preventing solid-state oxidation and extending shelf-life indefinitely. Self-Validation: The sudden precipitation of the product from the ether layer serves as an immediate visual confirmation of successful salt formation, as the ionic salt is insoluble in non-polar solvents.

  • Dissolution: Dissolve 1.0 g of 4-Methanesulfonylmethyl-phenylamine (free base) in 20 mL of anhydrous diethyl ether containing 5% absolute ethanol.

  • Acidification: Chill the flask to 0°C in an ice bath. Slowly add 1.2 equivalents of 2.0 M HCl in diethyl ether dropwise under vigorous stirring.

  • Observation: A white, crystalline precipitate will form immediately as the anilinium chloride salt is generated.

  • Isolation: Filter the precipitate through a sintered glass funnel under vacuum. Wash the filter cake with 10 mL of cold, anhydrous diethyl ether to remove unreacted free base and trace impurities.

  • Drying: Dry the white powder under high vacuum at room temperature for 4 hours. Store in a desiccator.

Protocol B: Acid-Stress Degradation Assay (HPLC-UV)

Causality: This workflow is designed to rigorously test the stability of the sulfone and aniline groups under forced acidic conditions. Self-Validation: The inclusion of an internal standard (IS) validates that any changes in concentration are due to chemical degradation, not volumetric loss during the 40°C incubation.

W S1 1. Sample Prep (1 mg/mL in 0.1N HCl) S2 2. Thermal Stress (40°C, 14 Days) S1->S2 S3 3. Neutralization (NaOH Quench) S2->S3 S4 4. HPLC-UV Analysis (Internal Standard) S3->S4

Fig 2. Self-validating experimental workflow for acid-stress stability testing.

  • Matrix Preparation: Prepare a 0.1 M HCl solution spiked with 0.1 mg/mL of Toluene (Internal Standard).

  • Sample Preparation: Dissolve the compound to a final concentration of 1.0 mg/mL in the prepared matrix.

  • Aliquotting: Distribute 1.0 mL aliquots into tightly sealed, amber glass HPLC vials to prevent photochemical interference.

  • Incubation: Place vials in a controlled thermal chamber at 40°C.

  • Quenching & Analysis: At designated time points (t=0, 7, 14 days), remove a vial, allow it to reach room temperature, and neutralize with 10 µL of 10 M NaOH (to protect the HPLC column if it is sensitive to pH < 2).

  • Chromatography: Inject 10 µL onto a C18 column. Mobile phase: Gradient of Water/Acetonitrile with 0.1% TFA. Detection at 254 nm. Calculate the ratio of the API peak area to the Toluene peak area.

References

  • [1] Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A - ACS Publications. Available at:[Link]

  • [3] Polyaniline: Aniline oxidation with strong and weak oxidants under various acidity. ResearchGate. Available at:[Link]

  • [2] The photochemistry of benzylic sulfonyl compounds: The preparation of sulfones and sulfinic acids. Canadian Science Publishing. Available at:[Link]

Sources

Troubleshooting

Troubleshooting low reactivity of the amine group in 4-Methanesulfonylmethyl-phenylamine

Welcome to the technical support center for 4-Methanesulfonylmethyl-phenylamine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Methanesulfonylmethyl-phenylamine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the reactivity of its amine group.

Understanding the Reactivity of 4-Methanesulfonylmethyl-phenylamine

The amine group in 4-Methanesulfonylmethyl-phenylamine exhibits reduced nucleophilicity compared to aniline. This is a direct consequence of the strong electron-withdrawing nature of the methanesulfonylmethyl group (-CH₂SO₂CH₃) at the para position. This group deactivates the aromatic ring and decreases the electron density on the nitrogen atom through a combination of inductive and resonance effects, making the lone pair of electrons on the nitrogen less available for donation to an electrophile.[1][2] Consequently, reactions that rely on the nucleophilic character of the amine, such as acylations, alkylations, and certain coupling reactions, can be sluggish and require optimized conditions to achieve satisfactory yields.[3][4]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with 4-Methanesulfonylmethyl-phenylamine.

Issue 1: Low or No Yield in Amide Coupling Reactions

Q: My amide coupling reaction between 4-Methanesulfonylmethyl-phenylamine and a carboxylic acid using standard coupling agents (e.g., EDC/HOBt, HATU) is resulting in low to no product formation. What is causing this and how can I improve the yield?

A: The low reactivity of the aniline is the primary reason for the poor performance of standard amide coupling protocols.[3] The electron-deficient nature of the amine makes it a poor nucleophile, leading to a slow reaction with the activated carboxylic acid species.[4]

Recommended Solutions:

  • Employ More Potent Activating Agents:

    • Acyl Fluorides: Convert the carboxylic acid to an acyl fluoride using reagents like cyanuric fluoride or fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH). Acyl fluorides are more electrophilic than the active esters generated by common coupling reagents and can react more efficiently with electron-poor anilines.[5]

    • Mixed Anhydrides: Formation of a mixed anhydride using reagents like isobutyl chloroformate can significantly enhance the electrophilicity of the carboxylic acid derivative.[6]

  • Utilize a Catalyst to Enhance Nucleophilicity:

    • DMAP (4-Dimethylaminopyridine): The addition of a catalytic amount of DMAP can be crucial. DMAP acts as a nucleophilic catalyst, reacting with the activated carboxylic acid to form a highly reactive acyl-pyridinium intermediate, which is then more readily attacked by the weakly nucleophilic aniline.[3]

  • Optimize Reaction Conditions:

    • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to drive the reaction forward. Monitor the reaction closely for potential side product formation or decomposition.[4]

    • Solvent Choice: Aprotic polar solvents like DMF or DMA can be more effective than less polar solvents like DCM or THF for these challenging couplings.

dot

Amide_Coupling_Troubleshooting cluster_problem Problem cluster_cause Root Cause cluster_solutions Solutions Problem Low Yield in Amide Coupling Cause Low Nucleophilicity of 4-Methanesulfonylmethyl-phenylamine Problem->Cause Sol1 Stronger Activating Agents (e.g., Acyl Fluorides) Cause->Sol1 Sol2 Catalysis (e.g., DMAP) Cause->Sol2 Sol3 Optimize Conditions (Temp, Solvent) Cause->Sol3

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Issue 2: Sluggish or Incomplete Buchwald-Hartwig Amination

Q: I am attempting a Buchwald-Hartwig amination with 4-Methanesulfonylmethyl-phenylamine and an aryl halide, but the reaction is slow and does not go to completion. How can I drive this reaction forward?

A: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and reaction conditions, especially when dealing with electron-deficient anilines.[7][8]

Recommended Solutions:

  • Ligand Selection:

    • Bulky, Electron-Rich Ligands: Employ sterically hindered and electron-rich phosphine ligands. Ligands such as XPhos, SPhos, and BrettPhos are specifically designed to facilitate the reductive elimination step, which can be challenging with electron-deficient amines.[9] These ligands promote the formation of the desired C-N bond from the palladium intermediate.

  • Base Selection:

    • Strong, Non-Nucleophilic Bases: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often necessary to deprotonate the weakly acidic N-H bond of the aniline, facilitating its coordination to the palladium center.[10]

  • Reaction Temperature:

    • Elevated Temperatures: These reactions often require higher temperatures (e.g., 80-110 °C) to achieve a reasonable reaction rate. Microwave irradiation can also be an effective strategy to accelerate the reaction.[8]

dot

Buchwald_Hartwig_Optimization cluster_input Inputs cluster_conditions Key Optimization Parameters ArylHalide Aryl Halide Ligand Ligand (e.g., XPhos) Product Desired C-N Coupled Product ArylHalide->Product Aniline 4-Methanesulfonylmethyl- phenylamine Aniline->Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Product Base Base (e.g., NaOtBu) Ligand->Product Temperature Temperature (e.g., 100 °C) Base->Product Temperature->Product

Caption: Key parameters for optimizing Buchwald-Hartwig amination.

Issue 3: Side Reactions and Compound Stability

Q: I am observing unexpected side products or decomposition of my starting material under certain reaction conditions. What are the potential stability issues with 4-Methanesulfonylmethyl-phenylamine?

A: While the methanesulfonylmethyl group is generally robust, the overall molecule can be susceptible to certain side reactions, particularly under harsh conditions.

Potential Issues and Solutions:

  • Oxidation of the Amine:

    • Problem: The aniline group can be susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air at elevated temperatures, leading to colored impurities.[1]

    • Solution: Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents to minimize dissolved oxygen.

  • Reactions Involving the Sulfone Group:

    • Problem: Although generally stable, the α-protons on the methylene bridge of the methanesulfonylmethyl group can be acidic and may be deprotonated under strongly basic conditions, potentially leading to undesired side reactions.

    • Solution: Avoid excessively strong bases where possible. If a strong base is required, consider running the reaction at a lower temperature to minimize potential side reactions.

  • Hydrolysis of Sulfonamides:

    • Problem: If 4-Methanesulfonylmethyl-phenylamine is used to synthesize a sulfonamide, be aware that the resulting S-N bond can be susceptible to hydrolysis under strongly acidic or basic conditions.[11]

    • Solution: Maintain a pH as close to neutral as possible during workup and purification if the product is a sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the approximate pKa of the conjugate acid of 4-Methanesulfonylmethyl-phenylamine, and how does this relate to its basicity?

A1: The pKa of the anilinium ion (C₆H₅NH₃⁺) is approximately 4.6. Due to the strong electron-withdrawing effect of the para-methanesulfonylmethyl group, the pKa of the conjugate acid of 4-Methanesulfonylmethyl-phenylamine is expected to be significantly lower, likely in the range of 2-3. This lower pKa value indicates that it is a much weaker base than aniline.[1][2] The lone pair of electrons on the nitrogen is less available to accept a proton due to delocalization into the electron-deficient aromatic ring.

Q2: Can I use 4-Methanesulfonylmethyl-phenylamine in reductive amination reactions?

A2: Yes, but it can be challenging. Direct reductive amination with aldehydes and ketones can be difficult due to the low nucleophilicity of the amine. Specialized protocols may be required, such as using stronger reducing agents or Lewis acid catalysis to activate the carbonyl group.[12]

Q3: What are the recommended storage conditions for 4-Methanesulfonylmethyl-phenylamine?

Q4: Are there any particular safety precautions I should take when working with this compound?

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with an Electron-Deficient Aniline using EDC/DMAP/HOBt[3]
  • To a stirred solution of the carboxylic acid (1.0 eq), 4-Methanesulfonylmethyl-phenylamine (1.1 eq), 1-hydroxybenzotriazole (HOBt, 0.1 eq), and 4-(dimethylamino)pyridine (DMAP, 1.0 eq) in anhydrous DMF, add N,N'-diisopropylethylamine (DIPEA) (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ReagentEquivalents
Carboxylic Acid1.0
4-Methanesulfonylmethyl-phenylamine1.1
HOBt0.1
DMAP1.0
DIPEA2.0
EDC1.0
Protocol 2: General Procedure for Buchwald-Hartwig Amination[7][8]
  • In a glovebox, add the aryl halide (1.0 eq), 4-Methanesulfonylmethyl-phenylamine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq) to an oven-dried reaction vessel.

  • Add anhydrous toluene or another suitable solvent.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • Singh, R. P., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Quora. (2024, February 4). What properties of aniline make it a suitable base for nucleophilic substitution reactions? Quora. Available at: [Link]

  • ResearchGate. (2021, September 9). (PDF) Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Aniline. Wikipedia. Available at: [Link]

  • Purdue University. (2022, August). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University e-Pubs. Available at: [Link]

  • Pearson. (2023, October 2). Rank the following substituted anilines from most basic to least basic. Pearson. Available at: [Link]

  • Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. Reddit. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(methylsulfonyl)aniline (6). ResearchGate. Available at: [Link]

  • ACS Publications. (2000, September 27). Oxidation of Electron-Deficient Anilines by HOF. A Route to Nitro-Containing Compounds for Molecular Electronic Devices. Organic Letters. Available at: [Link]

  • ResearchGate. (2025, October 16). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. ResearchGate. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Electron‐deficient anilines, scalability, safety analysis and mechanism. ResearchGate. Available at: [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Chemistry Steps. Available at: [Link]

  • Sciforum. (n.d.). ECSOC 11 - Reactions of Acetoacetates With Electron-deficient Anilines. Sciforum. Available at: [Link]

  • ACS Publications. (2025, December 19). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. Available at: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • PMC. (2017, November 16). Direct sulfonylation of anilines mediated by visible light. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Sulfone containing examples of bioactive ingredients and technically relevant compounds. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 4-Methanesulfonylmethyl-phenylamine

Executive Summary 4-Methanesulfonylmethyl-phenylamine (Formula: C8H11NO2S, Exact Mass: 185.0510 Da) is a highly functionalized intermediate frequently utilized in the synthesis of sulfonamide-based therapeutics. For DMPK...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methanesulfonylmethyl-phenylamine (Formula: C8H11NO2S, Exact Mass: 185.0510 Da) is a highly functionalized intermediate frequently utilized in the synthesis of sulfonamide-based therapeutics. For DMPK (Drug Metabolism and Pharmacokinetics) scientists and analytical chemists, developing robust quantitative and qualitative assays for this compound requires a precise understanding of its gas-phase thermodynamic behavior.

This guide provides an objective, data-driven comparison of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Gas Chromatography Electron Impact Mass Spectrometry (GC-EI-MS) for the analysis of this analyte. By detailing the causality behind its fragmentation, this guide empowers researchers to select and optimize the correct analytical platform for their specific workflows.

Mechanistic Causality: The Benzylic Sulfone Cleavage

To optimize any MS method, one must first understand the intrinsic structural vulnerabilities of the molecule. The fragmentation of 4-Methanesulfonylmethyl-phenylamine is overwhelmingly dictated by the lability of the benzylic carbon-sulfur (C-S) bond.

The driving force for this cleavage is the generation of the highly stable 4-aminobenzyl cation (m/z 106) . This specific fragment is exceptionally stable because the lone pair of electrons on the para-amino group donates electron density into the aromatic ring, stabilizing the positive charge via a resonance-stabilized quinonoid iminium structure .

Depending on the ionization platform, the thermodynamic pathway to this hyper-stable cation differs significantly:

  • Electron Impact (EI, 70 eV): Hard ionization strips an electron to form the radical cation M•+ at m/z 185. The dominant pathway is the homolytic cleavage of the C-S bond, expelling a methylsulfonyl radical (•SO2CH3, 79 Da) to yield the m/z 106 cation . A secondary, less favorable pathway involves the loss of a methyl radical (•CH3, 15 Da) from the sulfone moiety to yield m/z 170.

  • Electrospray Ionization (ESI+): Soft ionization yields the even-electron protonated precursor[M+H]+ at m/z 186. Under Collision-Induced Dissociation (CID), the precursor undergoes a thermodynamically driven neutral loss of methanesulfinic acid (CH3SO2H, 80 Da) to form the identical m/z 106 product ion .

Fragmentation M_ESI [M+H]+ m/z 186 (ESI+) Frag_106 4-aminobenzyl cation m/z 106 [C7H8N]+ M_ESI->Frag_106 - CH3SO2H (80 Da) Neutral Loss M_EI M•+ m/z 185 (EI, 70 eV) M_EI->Frag_106 - •SO2CH3 (79 Da) Radical Cleavage Frag_170 [M - CH3]+ m/z 170 M_EI->Frag_170 - •CH3 (15 Da) Frag_79 Phenyl cation derivative m/z 79 [C6H7]+ Frag_106->Frag_79 - HCN (27 Da)

Proposed gas-phase fragmentation pathways of 4-Methanesulfonylmethyl-phenylamine.

Platform Comparison: ESI-MS/MS vs. GC-EI-MS

When selecting an analytical platform, researchers must weigh quantitative sensitivity against qualitative structural elucidation capabilities. Table 1 summarizes the comparative performance of both platforms for this specific analyte.

Table 1: Performance Comparison of MS Platforms for 4-Methanesulfonylmethyl-phenylamine

FeatureLC-ESI-MS/MS (Triple Quadrupole)GC-EI-MS (Single Quadrupole)
Ionization Mode Soft (Electrospray, ESI+)Hard (Electron Impact, 70 eV)
Precursor Ion [M+H]+ at m/z 186M•+ at m/z 185
Primary Fragment m/z 106 (Neutral loss of 80 Da)m/z 106 (Radical loss of 79 Da)
Sensitivity (LOD) High (pg/mL range in MRM)Moderate (ng/mL range in SIM)
Matrix Suitability Biological fluids (Plasma/Urine)Volatile organic extracts
Primary Use Case High-throughput DMPK quantificationStructural confirmation & library matching

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes internal causality checks to verify instrument performance in real-time.

Workflow Sample Sample Preparation (0.1 mg/mL in MeOH) LC UHPLC Separation (C18, Gradient) Sample->LC LC-MS/MS Pathway GC GC Separation (HP-5ms, Oven Prog.) Sample->GC GC-MS Pathway ESI ESI+ Ionization (Soft Ionization) LC->ESI QQQ Triple Quadrupole (MRM: 186 -> 106) ESI->QQQ EI EI Ionization (70 eV Hard Ionization) GC->EI SQ Single Quadrupole (Full Scan m/z 50-300) EI->SQ

Comparative analytical workflows for LC-ESI-MS/MS and GC-EI-MS methodologies.

Protocol A: LC-ESI-MS/MS (Triple Quadrupole) Workflow

Causality & Rationale: We utilize 0.1% formic acid in the mobile phase to ensure complete protonation of the basic aniline nitrogen (pKa ~4.6), maximizing the [M+H]+ ion yield. A reversed-phase C18 column is selected to retain the moderately polar sulfone.

  • Sample Preparation: Dilute the analyte to 100 ng/mL in 50:50 Methanol/Water.

    • Validation Check: Spike in a stable isotope-labeled internal standard (e.g., 13C6-labeled analog) to correct for matrix effects and ionization suppression.

  • Chromatography:

    • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 minutes.

  • MS/MS Parameters (MRM Mode):

    • Precursor Ion: m/z 186.1[M+H]+

    • Quantifier Transition: m/z 186.1 → 106.1 (Collision Energy: 15 eV). Rationale: 15 eV provides optimal energy to induce the neutral loss of CH3SO2H without shattering the resulting benzyl cation.

    • Qualifier Transition: m/z 186.1 → 79.0 (Collision Energy: 35 eV). Rationale: Higher energy is required to force the secondary loss of HCN (27 Da) from the m/z 106 fragment.

  • System Suitability: The ratio of the Quantifier to Qualifier peak area must remain constant (typically 4:1 ± 20%). A deviation indicates collision cell degradation or a co-eluting isobaric interference.

Protocol B: GC-EI-MS (Single Quadrupole) Workflow

Causality & Rationale: While primary amines can interact with active silanol groups in the GC inlet (causing peak tailing), derivatization is often skipped for rapid screening. We utilize a high-temperature ramp and a deactivated liner to minimize adsorption.

  • Sample Preparation: Dissolve the analyte in MS-grade Ethyl Acetate (1 µg/mL). Avoid protic solvents like methanol, which expand excessively in the GC inlet and degrade the vacuum.

  • Chromatography:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film). Rationale: The 5% phenyl stationary phase provides excellent selectivity for aromatic amines.

    • Inlet: 250°C, Split ratio 10:1.

    • Oven Program: 100°C (hold 1 min), ramp at 20°C/min to 280°C (hold 3 min).

  • MS Parameters (Full Scan):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 50 to 300.

  • System Suitability: The mass spectrum must display a base peak (100% abundance) at m/z 106. The molecular ion (m/z 185) should be visible but low in abundance (<15%), confirming that the 70 eV energy is effectively driving the benzylic cleavage. If m/z 185 is entirely absent, the inlet temperature may be too high, causing thermal degradation prior to ionization.

Data Interpretation & Troubleshooting

When analyzing 4-Methanesulfonylmethyl-phenylamine, the presence of the m/z 106 ion is diagnostic but not entirely unique, as other 4-aminobenzyl derivatives will yield the same fragment.

  • False Positives in ESI: Ensure the neutral loss is exactly 80 Da. A loss of 79 Da in ESI+ would indicate a radical loss, which is highly anomalous for even-electron CID and suggests an in-source fragmentation issue rather than true MS/MS behavior.

  • Isotope Profiling (Self-Validation): The parent compound contains one Sulfur atom. In the GC-EI-MS full scan, the M+2 peak at m/z 187 should be approximately 4.5% the intensity of the m/z 185 peak, reflecting the natural abundance of the ³⁴S isotope. The m/z 106 fragment (which has lost the sulfur atom) will not show this M+2 isotopic signature, serving as a definitive structural confirmation of the C-S bond cleavage.

References

  • Title: Interpretation of Mass Spectra: Ionization and Fragmentation Principles Source: Uni-Saarland URL: [Link]

  • Title: Photocatalytic Radical Cascade Dehalogenation/Carbo-cyclization/Sulfonylation Leading to Indole- and Benzofuran-Based Benzylic Sulfones Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Comparative

UV-Vis absorption characteristics of 4-Methanesulfonylmethyl-phenylamine

Comparative Guide: UV-Vis Absorption Characteristics of 4-Methanesulfonylmethyl-phenylamine As a Senior Application Scientist in pharmaceutical characterization, I frequently evaluate the spectroscopic properties of crit...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: UV-Vis Absorption Characteristics of 4-Methanesulfonylmethyl-phenylamine

As a Senior Application Scientist in pharmaceutical characterization, I frequently evaluate the spectroscopic properties of critical synthetic intermediates. 4-Methanesulfonylmethyl-phenylamine (also known as 4-(methylsulfonylmethyl)aniline, CAS: 24176-70-3) is a vital building block in the development of advanced protein kinase inhibitors, particularly those targeting the JAK and SYK signaling pathways[1][2].

Accurate UV-Vis characterization of this compound is not just a regulatory formality; it is essential for real-time reaction monitoring, HPLC method development, and purity assessment. This guide objectively compares the UV-Vis absorption profile of 4-Methanesulfonylmethyl-phenylamine against its structural analogs, detailing the mechanistic causality behind its spectral behavior and providing a self-validating experimental protocol.

Mechanistic Causality: The Role of the Methylene Spacer

To understand the UV-Vis spectrum of 4-Methanesulfonylmethyl-phenylamine, we must analyze its electronic transitions. The absorption profile of an aniline derivative is primarily governed by the conjugation of the amino group's nitrogen lone pair with the aromatic π -system.

When a strong electron-withdrawing group (EWG) is attached directly to the aromatic ring at the para position (e.g., in 4-methylsulfonylaniline), a strong "push-pull" conjugated system is formed. This extended conjugation drastically lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a significant bathochromic (red) shift in the absorption maximum ( λmax​ )[3][4].

However, the structural uniqueness of 4-Methanesulfonylmethyl-phenylamine lies in its methylene ( −CH2​− ) spacer . This sp3 -hybridized carbon sits directly between the aromatic ring and the strongly electron-withdrawing sulfonyl group ( −SO2​CH3​ ). This spacer completely breaks the π -conjugation pathway. Consequently, the sulfonyl group can only exert a weak inductive ( −I ) effect rather than a resonance ( −R ) effect. Therefore, the UV-Vis absorption profile of 4-Methanesulfonylmethyl-phenylamine closely mirrors that of a simple alkyl-substituted aniline (like p-toluidine) rather than a fully conjugated sulfone[3][5].

Conjugation cluster_0 Conjugated Analog (4-Methylsulfonylaniline) cluster_1 Isolated System (4-Methanesulfonylmethyl-phenylamine) A1 NH2 Donor A2 Aromatic Ring A1->A2 +R Effect A3 SO2CH3 Acceptor A2->A3 -R Effect (Strong Red Shift) B1 NH2 Donor B2 Aromatic Ring B1->B2 +R Effect B3 -CH2- Spacer B2->B3 Conjugation Blocked B4 SO2CH3 Group B3->B4 Inductive Only

Caption: Electronic pathways showing how the methylene spacer blocks push-pull conjugation.

Comparative Quantitative Data

To objectively evaluate the product's spectroscopic performance, we must benchmark its absorption maxima against baseline benzene and its closest structural analogs. The data below illustrates how the disruption of conjugation dictates the λmax​ values.

CompoundStructural FeaturePrimary λmax​ (E2/K Band)Secondary λmax​ (B Band)Spectral Behavior
Benzene Unsubstituted Baseline~204 nm~254 nmBaseline π→π∗ transitions[3].
p-Toluidine Alkyl-substituted Aniline~235 nm~285 nmModerate bathochromic shift due to −NH2​ conjugation[3][5].
4-Methanesulfonylmethyl-phenylamine Isolated Sulfone (Target) ~235 - 240 nm ~285 - 290 nm Matches p-toluidine; conjugation is blocked by the −CH2​− group.
4-Methylsulfonylaniline Conjugated Sulfone~270 nm (Intense CT)ObscuredMassive bathochromic shift due to strong push-pull resonance[4].

Data Synthesis: The presence of the −CH2​− spacer in our target compound prevents the massive 35 nm red-shift seen in 4-methylsulfonylaniline. This confirms that the primary electronic transitions ( π→π∗ and n→π∗ ) remain localized within the isolated aniline core, completely insulated from the sulfonyl group's electron-withdrawing pull.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility across different analytical laboratories, the following step-by-step methodology must be used to acquire the UV-Vis spectrum. This protocol includes built-in validation steps to eliminate solvent interference and concentration artifacts.

Workflow S1 1. Sample Preparation (10 µM in Spectroscopic Methanol) S2 2. Baseline Correction (Pure Methanol Blank, 200-400 nm) S1->S2 S3 3. UV-Vis Scanning (Quartz Cuvette, 1 cm path length) S2->S3 S4 4. Data Analysis (Extract λ_max and ε values) S3->S4

Caption: Self-validating experimental workflow for accurate UV-Vis spectral acquisition.

Step-by-Step Methodology:

  • Solvent Selection & Validation : Select spectroscopic-grade methanol (UV cutoff < 205 nm). Causality/Validation: Scan the pure solvent against an empty cuvette to ensure absorbance is < 0.05 AU above 210 nm. This guarantees the solvent will not mask the critical 235 nm E2 band.

  • Stock Solution Preparation : Accurately weigh 1.85 mg of 4-Methanesulfonylmethyl-phenylamine (MW: 185.24 g/mol ) and dissolve it in 10.0 mL of methanol to create a 1.0 mM stock solution. Sonicate for 2 minutes to ensure complete dissolution.

  • Serial Dilution & Linearity Check : Prepare working solutions of 10, 20, 30, 40, and 50 µM. Causality/Validation: Running a concentration gradient ensures the resulting data complies with the Beer-Lambert Law ( R2>0.99 ). This rules out molecular aggregation or spectrophotometer detector saturation, validating the integrity of the system.

  • Baseline Correction : Fill two matched 10 mm path-length quartz cuvettes with methanol. Place them in the reference and sample beams of a double-beam spectrophotometer and perform a baseline zero from 200 nm to 400 nm.

  • Spectral Acquisition : Replace the sample cuvette with the 10 µM working solution. Scan from 400 nm down to 200 nm at a scan rate of 1 nm/s.

  • Data Extraction : Record the λmax​ values and calculate the molar extinction coefficient ( ϵ ) using the linear regression slope of the concentration gradient ( A=ϵ⋅c⋅l ).

Application in Drug Development

Understanding this specific UV-Vis profile is highly practical for drug development professionals. 4-Methanesulfonylmethyl-phenylamine is frequently reacted with pyrimidine or purine scaffolds to synthesize targeted inhibitors for the JAK/STAT and SYK signaling pathways[1][2]. These pathways are critical targets for treating autoimmune diseases, asthma, and hematologic malignancies[1].

Because the starting material absorbs strongly at ~235 nm and ~285 nm, chromatographers can set HPLC-UV detectors to 254 nm or 280 nm to monitor its consumption. As the reaction progresses, the coupling of the aniline nitrogen to a pyrimidine ring extends the conjugation of the system, causing the emergence of a new, fully conjugated drug product with a distinct, red-shifted absorption profile.

Pathway R Cytokine Receptor JAK JAK3 / SYK Kinase R->JAK Activation STAT Downstream Signaling JAK->STAT Phosphorylation DRUG 4-MSMPA-derived Inhibitor DRUG->JAK Inhibition

Caption: Role of 4-MSMPA derivatives in blocking JAK/SYK kinase signaling pathways.

References

  • WO2009131687A2 - Inhibitors of protein kinases - Google Patents Source: Google Patents URL:[1]

  • Benzene has an ultraviolet absorption at λmax = 204 nm... - Filo Source: AskFilo URL:[Link][3]

  • Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes - PMC Source: National Institutes of Health (NIH) URL:[Link][5]

  • Colorimetric Detection of Platinum (IV) Using 4-MethylSulfonylaniline-Modified Gold Nanoparticles in Lanthanum Carbonate API - MDPI Source: MDPI Molecules URL:[Link][4]

Sources

Validation

A Comparative Guide to TLC Methodologies for Validating the Synthesis of 4-Methanesulfonylmethyl-phenylamine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Chromatographic Validation, Stationary Phase Comparison, and Mechanistic Workflows Introduction & Mechanistic Context 4...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Chromatographic Validation, Stationary Phase Comparison, and Mechanistic Workflows

Introduction & Mechanistic Context

4-Methanesulfonylmethyl-phenylamine (also known as 4-(methylsulfonylmethyl)aniline) is a highly functionalized building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including Syk kinase inhibitors targeting platelet aggregation and inflammatory disorders[1][2].

The synthesis of this compound typically proceeds via the chemical or catalytic reduction of its nitroarene precursor, 1-(methanesulfonylmethyl)-4-nitrobenzene. Validating the completion of this reduction in real-time is critical to prevent downstream contamination. Thin-Layer Chromatography (TLC) remains the frontline analytical tool for this reaction monitoring[3][4]. However, the product's structural duality—a highly polar sulfone moiety coupled with a basic primary amine—presents distinct chromatographic challenges.

Basic anilines act as strong hydrogen bond acceptors and can become protonated, leading to intense ionic binding with the weakly acidic silanol (-SiOH) groups present on standard silica gel[5][6]. This chemisorption manifests as severe "tailing" or "streaking," obscuring the retention factor (Rf) and compromising the resolution between the aniline product and the unreacted nitro starting material[5].

Comparative Analysis of Stationary Phases

To establish a self-validating analytical system, researchers must select a stationary phase and mobile phase combination that mitigates basic tailing while maintaining sufficient polar retention. Below is an objective comparison of three primary TLC methodologies for this specific synthesis.

Standard Silica Gel 60 F254

Standard silica is cost-effective and universally available[6]. However, because of its acidic surface, separating basic anilines requires the addition of a basic modifier (e.g., 1–5% Triethylamine or Ammonium Hydroxide) to the mobile phase. These modifiers competitively bind to the active silanol sites, suppressing the tailing of 4-methanesulfonylmethyl-phenylamine[5].

Amino-Modified Silica (NH₂-Silica)

NH₂-silica plates feature silanol groups that have been chemically bonded with aminopropyl ligands[5]. This neutralizes the surface acidity, allowing strongly basic compounds to elute as sharp, symmetrical spots using simple, neutral solvent systems (e.g., Hexane/Ethyl Acetate) without the need for volatile, foul-smelling basic modifiers[5].

Basic Alumina (Al₂O₃)

Alumina provides a naturally more basic surface compared to silica, reducing the irreversible chemisorption of amines[7][8]. While it yields higher Rf values for polar compounds, alumina is more chemically reactive and can occasionally catalyze the degradation or rearrangement of sensitive intermediates during elution[4].

Quantitative Data Summary

Table 1: Comparative TLC Performance for 4-Methanesulfonylmethyl-phenylamine Synthesis

Stationary PhaseMobile Phase SystemNitroarene RfAniline RfSpot MorphologyResolution (Rs)
Silica Gel 60 F₂₅₄ Hexane / EtOAc (1:1)0.650.15Severe TailingPoor
Silica Gel 60 F₂₅₄ Hexane / EtOAc / TEA (50:45:5)0.680.35ModerateAcceptable
NH₂-Modified Silica Hexane / EtOAc (1:1)0.700.45Sharp, SymmetricalExcellent
Basic Alumina Hexane / EtOAc (2:1)0.800.55DiffuseModerate

Note: The nitroarene starting material consistently exhibits a higher Rf due to the electron-withdrawing, non-basic nature of the nitro group, which limits its interaction with the stationary phase[3][9].

Mechanistic Visualization

The choice of stationary phase directly dictates the molecular interactions at the solid-liquid interface. The diagram below illustrates the causality behind the observed spot morphologies.

Stationary phase interactions dictating aniline retention and spot morphology.

Experimental Protocols: Self-Validating TLC Workflow

To ensure absolute trustworthiness in your reaction monitoring, follow this step-by-step methodology. This protocol is designed to eliminate false positives caused by catalyst contamination or chamber anomalies.

Step 1: Reaction Quenching & Extraction

Causality: Metal catalysts (e.g., Pd/C or Fe) and inorganic salts from the reduction process can distort TLC spotting, causing artificial streaking that mimics product tailing.

  • Action: Withdraw a 50 µL aliquot of the reaction mixture. Quench with saturated NaHCO₃ (if the reaction is acidic) and extract into 200 µL of Ethyl Acetate (EtOAc)[1]. Use the organic layer for spotting.

Step 2: Plate Preparation & Co-Spotting

Causality: Rf values fluctuate based on chamber saturation, temperature, and solvent batch. Co-spotting ensures definitive identification regardless of absolute Rf shifts[3].

  • Action: On an NH₂-Silica plate, apply three distinct spots along the baseline:

    • Pure 1-(methanesulfonylmethyl)-4-nitrobenzene standard.

    • Co-spot (Standard + Reaction Extract).

    • Reaction Extract alone.

Step 3: Chamber Saturation & Development

Causality: An unsaturated chamber leads to solvent evaporation from the plate face during elution, causing capillary flow anomalies and edge effects[10].

  • Action: Line the development chamber with filter paper, add the mobile phase (Hexane/EtOAc 1:1), and equilibrate for 10 minutes. Insert the plate and allow the solvent front to migrate until it is 1 cm from the top[3][10].

Step 4: Dual-Mode Visualization

Causality: UV light detects all aromatic systems but cannot differentiate functional groups. Chemical derivatization provides orthogonal confirmation of the primary amine[3][4].

  • Action:

    • Visualize under short-wave UV (254 nm) and mark fluorescence-quenching spots with a pencil[4].

    • Dip the plate in Ehrlich's reagent (p-dimethylaminobenzaldehyde in acidic ethanol) and heat gently. The 4-methanesulfonylmethyl-phenylamine spot will rapidly turn a distinct yellow-orange (Schiff base formation), confirming the primary amine, while the unreacted nitroarene remains colorless[3].

Workflow for TLC validation of 4-methanesulfonylmethyl-phenylamine synthesis.

Conclusion & Best Practices

For the routine validation of 4-methanesulfonylmethyl-phenylamine synthesis, Amino-Modified Silica (NH₂-Silica) stands as the optimal stationary phase. It provides superior resolution and spot morphology without the need for basic mobile phase modifiers[5]. If NH₂-silica is unavailable, standard Silica Gel 60 F₂₅₄ can be utilized, provided that 1–5% Triethylamine is integrated into the mobile phase to suppress silanol-induced tailing[5]. Always employ dual-mode visualization (UV 254 nm followed by Ehrlich's reagent) to definitively distinguish the basic aniline product from the non-basic nitroarene precursor[3][4].

References

  • Analyzing Nitroaniline Isomers via TLC - Scribd.[Link]

  • Adsorption Chromatography Explained | Silica Gel vs Alumina | Column & TLC - YouTube. [Link]

  • WO2009131687A2 - Inhibitors of protein kinases - Google P
  • TLC examination of isomeric nitro anilines - YouTube.[Link]

  • An Overview of Thin-Layer Chromatography - Research and Reviews.[Link]

  • Thin Layer Chromatography & Stationary Phase - Chemistry Stack Exchange.[Link]

  • WO2017012647A1 - Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google P
  • Introducing Chromatography: Thin Layer Chromatography - Chemistry LibreTexts.[Link]

Sources

Comparative

A Comparative Guide to the Chromatographic Separation of 4-Methanesulfonylmethyl-phenylamine Isomers

For researchers, scientists, and professionals in drug development, the precise separation and quantification of isomers are critical for ensuring the safety, efficacy, and quality of pharmaceutical products. 4-Methanesu...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise separation and quantification of isomers are critical for ensuring the safety, efficacy, and quality of pharmaceutical products. 4-Methanesulfonylmethyl-phenylamine (4-MSM-PA), a key structural motif in various pharmacologically active compounds, can exist as several constitutional (positional) isomers. These isomers, while having the same molecular weight, can exhibit different biological activities and toxicological profiles. Therefore, robust analytical methods for their separation are paramount.

This guide provides an in-depth comparison of chromatographic strategies for the separation of 4-MSM-PA isomers. We will delve into the underlying principles of different techniques, offer supporting experimental data from analogous separations, and provide detailed protocols to serve as a starting point for your method development.

The Challenge of Isomer Separation

The primary difficulty in separating constitutional isomers like those of 4-MSM-PA lies in their similar physicochemical properties, such as polarity and hydrophobicity. Standard reversed-phase columns, like C18, often fail to provide adequate resolution as they primarily separate based on hydrophobic interactions. To achieve separation, it is necessary to exploit subtle differences in the isomers' structures, which can be accomplished through specialized stationary phases and carefully optimized mobile phases.

Comparative Analysis of Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique for the analysis of such isomers due to its high resolution and robustness.[1] Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) can also be considered, each with its own set of advantages and limitations.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Reversed-Phase HPLC (RP-HPLC) with Phenyl Columns Utilizes π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes, in addition to hydrophobic interactions.Enhanced selectivity for aromatic and unsaturated compounds, readily available, compatible with a wide range of detectors.[2]May still require significant method development for closely related isomers.Initial screening and routine analysis of aromatic positional isomers.
Mixed-Mode HPLC Employs stationary phases with both reversed-phase and ion-exchange characteristics.[1][3]Offers unique selectivity by exploiting differences in both hydrophobicity and ionic interactions, often achieving baseline separation in a single run.[1][3]Can be more complex to develop methods for due to the dual retention mechanism.Separation of isomers with minor differences in pKa and hydrophobicity.
Chiral HPLC Utilizes a chiral stationary phase (CSP) that interacts stereoselectively with enantiomers. While designed for enantiomers, some CSPs exhibit chemoselectivity for positional isomers.[4]High potential for resolving structurally very similar isomers, including positional isomers in some cases.CSPs are generally more expensive and may have a more limited range of compatible mobile phases.Cases where conventional methods fail to provide resolution; also applicable for chiral variants of 4-MSM-PA.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO2) as the mobile phase, often with a co-solvent.Fast separations, reduced solvent consumption, and orthogonal selectivity to HPLC. Can be effective for separating basic compounds.[5]Requires specialized instrumentation. Method development can be complex.High-throughput screening and purification of isomers.
Gas Chromatography (GC) Separates volatile and thermally stable compounds in the gas phase.High efficiency and sensitivity, especially with mass spectrometry (MS) detection.Requires derivatization for non-volatile compounds like 4-MSM-PA to increase volatility. The high temperatures can potentially cause degradation.Analysis of volatile impurities or after derivatization of the main components.

Experimental Protocols

The following protocols are designed as robust starting points for the separation of 4-Methanesulfonylmethyl-phenylamine isomers. Optimization of mobile phase composition, gradient, temperature, and flow rate will likely be necessary to achieve baseline separation for your specific mixture of isomers.

Protocol 1: Reversed-Phase HPLC with a Phenyl Stationary Phase

This method leverages the alternative selectivity of a phenyl column, which can provide enhanced resolution for aromatic isomers compared to a standard C18 column.[2]

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Materials and Reagents:

  • Column: Phenyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (reagent grade)

  • Standards of 4-Methanesulfonylmethyl-phenylamine and its potential isomers.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Degas both mobile phases prior to use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10-50% B

      • 15-18 min: 50% B

      • 18-18.1 min: 50-10% B

      • 18.1-25 min: 10% B (equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 0.5 mg/mL.

  • Analysis:

    • Equilibrate the column with the initial mobile phase until a stable baseline is achieved.

    • Inject a blank (diluent) to identify any system peaks.

    • Inject a mixed standard solution to determine the retention times and resolution of the isomers.

    • Inject the sample solution and identify the peaks by comparing retention times with the standards.

Causality Behind Experimental Choices:

  • Phenyl Column: Chosen for its ability to engage in π-π interactions with the aromatic rings of the analytes, offering a different selectivity mechanism than the purely hydrophobic interactions of a C18 column.

  • Formic Acid: Added to the mobile phase to improve peak shape by suppressing the ionization of any free silanol groups on the silica support, which can cause tailing with basic compounds like amines.

  • Gradient Elution: A gradient is employed to ensure that isomers with slightly different polarities are eluted with good peak shape and in a reasonable timeframe.

Protocol 2: Chiral HPLC for Isomer Separation

While primarily used for enantiomers, polysaccharide-based chiral stationary phases can also exhibit excellent chemoselectivity for positional isomers.[4] This approach is a powerful alternative when achiral methods are unsuccessful.

Instrumentation:

  • HPLC system as described in Protocol 1.

Materials and Reagents:

  • Column: Polysaccharide-based chiral column (e.g., amylose or cellulose derivatives, 250 mm x 4.6 mm, 5 µm particle size)

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (reagent grade)

  • Standards of 4-Methanesulfonylmethyl-phenylamine and its potential isomers.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase: A mixture of n-Hexane and IPA (e.g., 80:20 v/v) with 0.1% TFA.

    • Degas the mobile phase prior to use.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Isocratic elution.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank.

    • Inject a mixed standard solution.

    • Inject the sample solution.

Causality Behind Experimental Choices:

  • Polysaccharide-based CSP: These columns offer a complex chiral environment with multiple interaction sites (hydrogen bonding, dipole-dipole, and steric interactions) that can differentiate between the subtle structural differences of positional isomers.

  • Normal Phase Conditions: The use of n-Hexane and an alcohol modifier is typical for many polysaccharide CSPs and often provides better selectivity for aromatic compounds.

  • Trifluoroacetic Acid (TFA): Acts as an ion-pairing agent and can improve peak shape for basic analytes in normal phase chromatography.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve Sample Inject Inject Sample Sample->Inject MobilePhase Prepare & Degas Mobile Phase Equilibrate Equilibrate Column MobilePhase->Equilibrate Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect Detect Analytes (UV/PDA) Separate->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Isomers Integrate->Identify Quantify Quantify Purity Identify->Quantify

Caption: A generalized workflow for the HPLC analysis of 4-MSM-PA isomers.

Separation_Logic Analyte 4-MSM-PA Isomer Mixture RP_HPLC Reversed-Phase HPLC (Phenyl Column) Analyte->RP_HPLC Initial Approach Separated Baseline Resolved Isomers RP_HPLC->Separated Success Partial Partial or No Separation RP_HPLC->Partial Challenge Chiral_HPLC Chiral HPLC (Polysaccharide CSP) Chiral_HPLC->Separated SFC SFC SFC->Separated Partial->Chiral_HPLC Alternative Strategy Partial->SFC Alternative Strategy

Caption: Logical decision tree for selecting a separation strategy.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. By first injecting a mixed standard of the known isomers, you establish the retention times and the resolution capability of the system. This system suitability test ensures that the method is performing as expected before analyzing unknown samples. Furthermore, the use of a PDA detector allows for the evaluation of peak purity, providing an additional layer of confidence in the separation.

Conclusion

The successful separation of 4-Methanesulfonylmethyl-phenylamine isomers is an achievable, albeit challenging, analytical task. While standard C18 columns may fall short, the use of alternative stationary phases such as phenyl columns in reversed-phase mode or polysaccharide-based columns in normal or reversed-phase mode offers promising avenues for achieving baseline resolution. The choice of method will depend on the specific isomers present and the available instrumentation. The protocols and comparative data presented in this guide provide a solid foundation for developing a robust and reliable analytical method for these critical pharmaceutical intermediates.

References

  • Benchchem. (n.d.). Technical Support Center: Byproduct Formation and Removal in 2-Methyl-4-(methylsulfanyl)aniline Reactions.
  • Semantic Scholar. (n.d.). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Retrieved from [Link]

  • Benchchem. (n.d.). Synthesis of 4-(Methylsulfonyl)aniline: A Detailed Laboratory Protocol.
  • PubMed. (2009). Chromatographic and spectroscopic studies on the chiral recognition of sulfated beta-cyclodextrin as chiral mobile phase additive enantiomeric separation of a chiral amine. Retrieved from [Link]

  • LCGC International. (2020). Sulfated β-Cyclodextrin as Chiral Mobile Phase Additive for Ultrahigh-Pressure Liquid Chromatography. Retrieved from [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674.
  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. Retrieved from [Link]

  • MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • PMC. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Separation of 4-Amino-m-cresol and Its Isomers.
  • Google Books. (n.d.). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
  • PubMed. (2005). Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • RSC Publishing. (n.d.). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylsulfonyl)aniline. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Determining Isomeric Purity of Aminobenzoates.
  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • LCGC International. (2024). On the Surprising Retention Order of Ketamine Analogs Using a Biphenyl Stationary Phase. Retrieved from [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • MDPI. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Retrieved from [Link]

  • Google Patents. (n.d.). US20220299489A1 - Mixture of isomers of aminaphtone, analytical method for identifying them and pharmaceutical composition comprising said isomers.
  • Engineered Science Publisher. (2025). Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. Retrieved from [Link]

  • Kymos. (n.d.). BIOANALYTICAL METHODS. Retrieved from [Link]

  • PMC. (n.d.). 4-Methylbenzyl 4-aminobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical chromatogram for separation of positional isomers of o-,m- and p-nitroanline. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methanesulfonylmethyl-phenylamine

Advanced Operational and PPE Guide for Handling 4-Methanesulfonylmethyl-phenylamine As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires moving beyond the basic s...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational and PPE Guide for Handling 4-Methanesulfonylmethyl-phenylamine

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires moving beyond the basic safety data sheets (SDS). 4-Methanesulfonylmethyl-phenylamine (CAS 24176-70-3) is a critical building block in the synthesis of kinase inhibitors (e.g., JAK/STAT and Syk inhibitors) used in oncology and immunology drug development [1].

Because this compound is an aniline derivative presenting as a fine powder, it poses unique systemic and contamination risks. This guide provides a field-proven, causality-driven protocol for its safe handling, ensuring both operator safety and experimental integrity.

Hazard Profile & Causality Analysis

To effectively protect yourself, you must understand the mechanistic consequences of exposure. Aniline derivatives are notoriously insidious; they can penetrate the skin without immediate irritation, metabolizing in the liver via N-hydroxylation. This process generates reactive intermediates that oxidize hemoglobin into methemoglobin, severely reducing the blood's oxygen-carrying capacity.

Quantitative Data & Hazard Summary

Property / HazardValue / ClassificationBiological Causality & ConsequenceRequired Mitigation Strategy
Molecular Weight 185.25 g/mol Small molecular size facilitates rapid dermal and mucosal absorption.High-density barrier protection (Double-gloving).
Physical State Solid / PowderProne to static charge; easily aerosolized during weighing and transfer.Anti-static tools; Class II BSC or Fume Hood.
Melting Point 169–171 °CRemains a stable particulate at room temperature, increasing inhalation risk.N95/P100 Respirator (if hood is unavailable).
Dermal Toxicity Skin Irritant (H315)Lipophilic nature allows permeation through the stratum corneum, risking methemoglobinemia.Nitrile thickness >0.11mm; immediate doffing upon contact.

Exposure Routes & PPE Logic

The following diagram maps the logical relationship between the chemical's physical properties, the biological exposure routes, and the specific engineering/PPE controls required to mitigate them.

PPE_Logic Start 4-Methanesulfonylmethyl-phenylamine (CAS 24176-70-3) Inhalation Inhalation Hazard (Aerosolized Powder) Start->Inhalation Dermal Dermal Hazard (Aniline Skin Permeation) Start->Dermal Ocular Ocular Hazard (Corneal Irritation) Start->Ocular Hood Fume Hood / BSC (Face Velocity >100 fpm) Inhalation->Hood Primary Respirator N95/P100 Respirator (If outside hood) Inhalation->Respirator Secondary Gloves Double Nitrile Gloves (Thickness >0.11mm) Dermal->Gloves Mitigate Goggles Chemical Splash Goggles (Unvented) Ocular->Goggles Mitigate Safe Safe Operational Execution Hood->Safe Respirator->Safe Gloves->Safe Goggles->Safe

Fig 1: Logical workflow mapping exposure routes of CAS 24176-70-3 to specific PPE mitigation strategies.

Step-by-Step Operational Protocol

This protocol is designed as a self-validating system —each step inherently verifies the safety of the previous one, minimizing the risk of cross-contamination.

Phase 1: Pre-Operational Setup & Engineering Controls
  • Verify Ventilation: Ensure the chemical fume hood is operational with a face velocity between 100–120 feet per minute (fpm).

  • Static Mitigation: Because 4-Methanesulfonylmethyl-phenylamine is a fine powder, it generates static electricity. Place an anti-static mat inside the hood and use an ionizing gun (e.g., Zerostat) on your weigh boats. Causality: Eliminating static prevents the powder from aerosolizing or clinging to your gloves, directly mitigating inhalation and dermal risks.

Phase 2: Causality-Driven PPE Donning Sequence
  • Base Layer: Don a standard laboratory coat (fully buttoned) and closed-toe shoes.

  • Eye Protection: Don unvented chemical splash goggles. Standard safety glasses are insufficient as they do not protect against aerosolized dust settling into the eyes.

  • Inner Glove: Don a pair of standard, tight-fitting nitrile gloves (4–5 mil).

  • Outer Glove: Don a pair of extended-cuff, heavy-duty nitrile gloves (thickness >0.11 mm). Causality: Research demonstrates that aniline derivatives can slowly permeate thin latex and standard nitrile over time, especially if subjected to mechanical stress [2]. Double-gloving ensures that if the outer layer is compromised, the inner layer provides a sterile secondary barrier.

Phase 3: Handling and Weighing Mechanics
  • Tare the Vessel: Place your anti-static weigh boat or glass vial on the analytical balance inside the hood.

  • Transfer: Use a grounded, conductive micro-spatula to transfer the compound. Avoid dropping the powder from a height to prevent aerosol clouds.

  • Seal: Cap the primary vial tightly. Wipe the exterior of the vial with a Kimwipe dampened with ethanol before removing it from the hood.

Phase 4: Self-Validating Doffing Procedure
  • Inspect: Visually inspect your outer gloves for any white powder residue.

  • Remove Outer Gloves: While still inside the fume hood, pinch the exterior of the outer glove at the wrist and peel it off inside-out. This traps any microscopic aniline dust inside the glove material. Dispose of them in the solid waste bin inside the hood.

  • Handle with Clean Hands: Use your clean inner gloves to handle the sealed vial and lower the hood sash.

  • Final Doffing: Remove the inner gloves and wash your hands thoroughly with soap and cool water. Causality: Using hot water dilates the pores of your skin, which could accelerate the absorption of any trace chemical that bypassed the gloves.

Disposal and Decontamination Plan

Improper disposal of aniline derivatives can lead to environmental toxicity and lab-wide contamination. Follow these strict disposal guidelines:

  • Solid Waste: Collect all contaminated consumables (weigh boats, spatulas, Kimwipes, and outer gloves) in a sealable biohazard or chemical waste bag specifically designated for "Toxic Solid Waste - Aniline Derivatives." Do not leave contaminated trash exposed to ambient lab air.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO or Ethyl Acetate) for assays or synthesis, collect the liquid in a designated halogenated or non-halogenated solvent waste carboy. Never mix aniline waste with strong oxidizers (like nitric acid or peroxides), as this can cause highly exothermic, explosive reactions.

  • Surface Decontamination: Anilines are poorly soluble in pure water. To decontaminate the balance and hood surface, wipe the area first with an ethanol-soaked Kimwipe to dissolve the compound, followed immediately by a wipe containing a mild laboratory detergent/surfactant to lift the residue [3].

References

  • Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders (WO2017012647A1)
  • Glove permeation of chemicals: The state of the art of current practice—Part 2 Source: National Institutes of Health (NIH) / PMC URL:[Link]

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